Product packaging for 4-Amino-3-methoxybenzenesulfonamide(Cat. No.:CAS No. 37559-30-1)

4-Amino-3-methoxybenzenesulfonamide

Cat. No.: B1282519
CAS No.: 37559-30-1
M. Wt: 202.23 g/mol
InChI Key: KIFWRBGNLWQFFR-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzenesulfonamide (CAS 37559-30-1) is a useful research compound with the molecular formula C 7 H 10 N 2 O 3 S and a molecular weight of 202.23 g/mol . It is typically supplied with a purity of 95% and is intended for research applications only . This compound belongs to the benzenesulfonamide class, a cornerstone scaffold in medicinal chemistry and chemical synthesis . The benzenesulfonamide functional group, consisting of a benzene ring attached to a sulfonamide group (-SO₂NH₂), is known to interfere with the synthesis of folic acid in bacteria and can act as an inhibitor of enzymes like carbonic anhydrase . The specific substitution pattern of this compound, featuring an amino (-NH₂) group at the 4-position and a methoxy (-OCH₃) group at the 3-position, creates a distinct electronic and steric profile that is highly valuable for structure-activity relationship (SAR) studies . This scaffold provides a versatile platform for the synthesis of a vast array of derivatives with diverse applications, including in pharmaceuticals, dyes, and photochemicals . Related compounds, such as derivatives of 3-amino-4-hydroxybenzenesulfonamide, are actively investigated for their affinity to human carbonic anhydrase (CA) isoenzymes and their subsequent activity in cancer cell models, including 2D and 3D cultures . Furthermore, sulfonamide-based structures are prominent in drug discovery, with some derivatives being explored as dual-target inhibitors for cancer therapy . ATTENTION: This product is for research use only. It is not intended for human or veterinary, diagnostic, or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3S B1282519 4-Amino-3-methoxybenzenesulfonamide CAS No. 37559-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWRBGNLWQFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293370
Record name 4-Amino-3-methoxybenzenesulfonamide
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Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37559-30-1
Record name 4-Amino-3-methoxybenzenesulfonamide
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Record name 4-Amino-3-methoxybenzenesulfonamide
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Record name 4-amino-3-methoxybenzene-1-sulfonamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-amino-3-methoxybenzenesulfonamide, a key intermediate in the preparation of various pharmaceutical compounds. The described four-step synthesis commences with the readily available starting material, 2-methoxyaniline (o-anisidine). Each step is detailed with established experimental protocols, quantitative data, and characterization of the intermediates and the final product.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a four-step sequence involving protection of the amino group, introduction of the sulfonamide functionality, and subsequent deprotection.

Synthesis_Pathway Start 2-Methoxyaniline Step1 Step 1: Acetylation Start->Step1 Intermediate1 N-(2-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Chlorosulfonation Intermediate1->Step2 Intermediate2 3-Acetamido-4-methoxybenzenesulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Intermediate3 3-Acetamido-4-methoxybenzenesulfonamide Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Four-step synthesis of this compound.

Step 1: Acetylation of 2-Methoxyaniline

The initial step involves the protection of the amino group of 2-methoxyaniline via acetylation with acetic anhydride to yield N-(2-methoxyphenyl)acetamide. This is a standard procedure to reduce the activating effect of the amino group and prevent side reactions in the subsequent electrophilic substitution.

Experimental Protocol:

A general procedure for the acetylation of anilines can be adapted for 2-methoxyaniline.[1] In a conical flask, 10 ml of 2-methoxyaniline is mixed with 20 ml of a 1:1 (v/v) mixture of acetic anhydride and glacial acetic acid.[1] The mixture is heated gently under reflux for 10 minutes.[1] After cooling, the reaction mixture is poured into 200 ml of cold water with stirring to precipitate the product.[1] The crude N-(2-methoxyphenyl)acetamide is collected by filtration, washed with water, and can be recrystallized from a mixture of acetic acid and water to obtain colorless crystals.[1]

Reactant/Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
2-Methoxyaniline123.1510 ml (10.8 g)1.0
Acetic Anhydride102.0910 ml~1.2
Glacial Acetic Acid60.0510 ml-

Expected Yield: High (typically >90%)

Step 2: Chlorosulfonation of N-(2-methoxyphenyl)acetamide

The acetylated intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 3-acetamido-4-methoxybenzenesulfonyl chloride. The acetyl group directs the substitution to the para position relative to the amino group.

Experimental Protocol:

A procedure for the chlorosulfonation of acetanilide can be adapted.[2] To a flask containing 20 g of dry N-(2-methoxyphenyl)acetamide, 50 ml of chlorosulfonic acid is added in small portions with shaking.[2] The reaction mixture is then heated on a water bath for one hour to complete the reaction.[2] After cooling, the mixture is carefully poured into crushed ice with stirring, leading to the precipitation of the sulfonyl chloride.[2] The product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent mixture like benzene and acetone.[2]

Reactant/Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
N-(2-methoxyphenyl)acetamide165.1920 g1.0
Chlorosulfonic Acid116.5250 ml~4.5

Expected Yield: Good (typically 70-80%)

Step 3: Amination of 3-Acetamido-4-methoxybenzenesulfonyl chloride

The synthesized sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with aqueous ammonia. This nucleophilic substitution reaction at the sulfonyl chloride group is a standard method for the preparation of sulfonamides.

Experimental Protocol:

The crude 3-acetamido-4-methoxybenzenesulfonyl chloride is treated with a mixture of 70 ml of concentrated ammonia solution and 70 ml of water.[2] The mixture is heated just below boiling for about 15 minutes with occasional swirling.[2] Upon cooling, the reaction mixture is acidified with dilute sulfuric acid to precipitate the 3-acetamido-4-methoxybenzenesulfonamide.[2] The product is collected by filtration and washed with cold water.[2]

Reactant/Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
3-Acetamido-4-methoxybenzenesulfonyl chloride263.701.0(from previous step)
Concentrated Ammonia (aq)17.03 (as NH3)70 mlExcess

Expected Yield: High (typically >90%)

Step 4: Hydrolysis of 3-Acetamido-4-methoxybenzenesulfonamide

The final step involves the deprotection of the amino group by acidic hydrolysis of the acetamido group to yield the target molecule, this compound.

Experimental Protocol:

The 3-acetamido-4-methoxybenzenesulfonamide is boiled with dilute hydrochloric acid.[2] The acetyl group is hydrolyzed, and the resulting amine forms a hydrochloride salt, which is soluble in the aqueous acidic solution.[2] After cooling, the solution is neutralized with sodium bicarbonate to precipitate the free base, this compound.[2] The product is collected by filtration, washed with water, and can be recrystallized from water or ethanol to obtain the pure compound.[2]

Reactant/Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
3-Acetamido-4-methoxybenzenesulfonamide244.271.0(from previous step)
Hydrochloric Acid (dilute)36.46Excess-
Sodium Bicarbonate84.01To neutral pH-

Expected Yield: Good to High (typically 80-95%)

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Data Expected Values
Molecular Formula C₇H₁₀N₂O₃S
Molecular Weight 202.23 g/mol
Appearance Solid
Melting Point Data not readily available in the provided search results.
¹H NMR Expected signals for aromatic protons, methoxy group protons, amino group protons, and sulfonamide protons.
¹³C NMR Expected signals for aromatic carbons, methoxy carbon.
IR Spectroscopy Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching, and C-O stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Amination cluster_step4 Step 4: Hydrolysis s1_start Mix 2-Methoxyaniline, Acetic Anhydride, Acetic Acid s1_reflux Reflux for 10 min s1_start->s1_reflux s1_precipitate Pour into cold water s1_reflux->s1_precipitate s1_filter Filter and wash s1_precipitate->s1_filter s1_recrystallize Recrystallize s1_filter->s1_recrystallize s1_product N-(2-methoxyphenyl)acetamide s1_recrystallize->s1_product s2_start Add Chlorosulfonic Acid to Intermediate 1 s1_product->s2_start s2_heat Heat on water bath (1 hr) s2_start->s2_heat s2_precipitate Pour onto ice s2_heat->s2_precipitate s2_filter Filter and wash s2_precipitate->s2_filter s2_product 3-Acetamido-4-methoxy- benzenesulfonyl chloride s2_filter->s2_product s3_start Treat Intermediate 2 with Aqueous Ammonia s2_product->s3_start s3_heat Heat below boiling (15 min) s3_start->s3_heat s3_acidify Acidify with H₂SO₄ s3_heat->s3_acidify s3_filter Filter and wash s3_acidify->s3_filter s3_product 3-Acetamido-4-methoxy- benzenesulfonamide s3_filter->s3_product s4_start Boil Intermediate 3 with dilute HCl s3_product->s4_start s4_neutralize Neutralize with NaHCO₃ s4_start->s4_neutralize s4_filter Filter and wash s4_neutralize->s4_filter s4_recrystallize Recrystallize s4_filter->s4_recrystallize s4_product 4-Amino-3-methoxy- benzenesulfonamide s4_recrystallize->s4_product

Caption: Detailed experimental workflow for each synthesis step.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The provided experimental protocols are based on general procedures for similar reactions and may require optimization for this specific synthesis.

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its biological relevance.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and predicted physicochemical data for this compound.

Identifier Value Source
IUPAC Name This compoundSigma-Aldrich
CAS Number 37559-30-1Benchchem[3], CP Lab Safety[4]
Molecular Formula C₇H₁₀N₂O₃SCP Lab Safety[4]
Molecular Weight 202.23 g/mol CP Lab Safety[4]
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)N)N
InChI Key KIFWRBGNLWQFFR-UHFFFAOYSA-NSigma-Aldrich
Property Value Source
Melting Point 152–154°CBenchchem[3]
Boiling Point Data not available
Solubility Soluble in polar solvents.[1] Specific quantitative data not available.CymitQuimica[1]
pKa Data not available
logP (predicted) Data not available

Biological Relevance and Signaling Pathways

Benzenesulfonamides, particularly those with a primary sulfonamide group, are a well-established class of compounds known to act as inhibitors of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. These enzymes are involved in numerous physiological processes, making them attractive drug targets for a variety of conditions, including glaucoma, epilepsy, and certain types of cancer.[6][7][8]

The inhibitory action of sulfonamides on carbonic anhydrase is a key signaling pathway of interest. The primary sulfonamide moiety (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the enzyme from carrying out its physiological function.

carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_inhibited_enzyme Inhibited Enzyme Complex Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O_OH H₂O / OH⁻ Zn(II)->H2O_OH Catalytic Nucleophile Inhibited_Zn Inhibited_Zn Bound_Inhibitor R-SO₂NH₂ H2O_OH->Bound_Inhibitor Displacement Inhibitor R-SO₂NH₂ (this compound) Inhibited_His1 His Inhibited_Zn->Inhibited_His1 Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3 Inhibited_Zn->Bound_Inhibitor Coordination bond melting_point_workflow A Sample Preparation (Dry and Powder) B Capillary Tube Packing (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (10-20 °C/min) C->D E Slow Heating near MP (1-2 °C/min) D->E F Record Melting Range (Onset and Completion) E->F solubility_workflow A Add Excess Solid to Solvent B Equilibrate with Agitation (Constant Temperature) A->B C Filter to Remove Undissolved Solid B->C D Analyze Filtrate Concentration (HPLC) C->D E Calculate Solubility D->E pka_workflow A Dissolve Compound in Solvent B Titrate with Standard Acid/Base A->B C Monitor pH with pH Meter B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine pKa from Half-Equivalence Point D->E synthesis_pathway A 2-Methoxyaniline B N-(2-methoxyphenyl)acetamide A->B Acetylation C 4-Acetamido-3-methoxy- benzene-1-sulfonyl chloride B->C Chlorosulfonation D 4-Acetamido-3-methoxy- benzenesulfonamide C->D Amination E 4-Amino-3-methoxy- benzenesulfonamide D->E Hydrolysis

References

Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the crystal structure of substituted benzenesulfonamides, a class of compounds of significant interest in pharmaceutical development. While the specific crystal structure of 4-amino-3-methoxybenzenesulfonamide is not publicly available at the time of this writing, this paper will utilize the well-characterized crystal structure of its parent compound, sulfanilamide (4-aminobenzenesulfonamide), as a representative model. The principles and methodologies described herein are broadly applicable to the crystallographic study of this important class of molecules.

Sulfonamides are a cornerstone of antibacterial drugs, and their three-dimensional structure is crucial for understanding their mechanism of action, designing new derivatives, and controlling their solid-state properties such as solubility and stability.[1][2][3] This guide will detail the experimental protocols for crystal growth and X-ray diffraction, present the crystallographic data in a structured format, and visualize the experimental workflow and key structural features.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of Sulfanilamide

High-purity sulfanilamide is required for the growth of diffraction-quality single crystals.

Synthesis: A common laboratory synthesis of sulfanilamide involves the protection of the amino group of acetanilide, followed by chlorosulfonation, amination, and subsequent deprotection.

Crystallization: Single crystals of sulfanilamide suitable for X-ray diffraction can be obtained by slow evaporation from a saturated solution.[4]

  • Procedure:

    • Prepare a saturated solution of sulfanilamide in a suitable solvent, such as 95% ethyl alcohol, by heating the mixture.[5][6]

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature.

    • Cover the container with a perforated film to allow for slow evaporation of the solvent.

    • Over a period of several days, transparent, plate-like crystals will form.[4]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a powerful technique to determine the precise arrangement of atoms within a crystal.[7]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head of a diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to reduce thermal vibrations of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.

    • The intensities and positions of these reflections are recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Crystallographic Data

The crystal structure of sulfanilamide has been determined in several polymorphic forms. The data for the α-form is presented below as a representative example.[4]

Table 1: Crystal Data and Structure Refinement for α-Sulfanilamide

ParameterValue
Empirical FormulaC₆H₈N₂O₂S
Formula Weight172.20 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.65(5)
b (Å)18.509(5)
c (Å)14.794(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1560
Z8
Density (calculated) (g/cm³)1.479
Absorption Coefficient (μ) (mm⁻¹)2.85 (for Cu Kα)

Data sourced from O'Connor & Maslen (1965).[4]

Structural Analysis

The crystal structure of sulfanilamide reveals a complex network of intermolecular interactions, primarily hydrogen bonds, which dictate the packing of the molecules in the crystal lattice.

Molecular Conformation

In the crystalline state, the sulfanilamide molecule adopts a specific conformation. The sulfonamide group is not coplanar with the benzene ring. This twisted conformation is a common feature in many sulfonamide structures.

Hydrogen Bonding Network

Hydrogen bonding plays a critical role in the crystal packing of sulfonamides.[1][8][9] In the α-sulfanilamide structure, both the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups participate in a three-dimensional hydrogen-bonding network.[4][10]

  • The amino group acts as a hydrogen bond donor.

  • The sulfonamide group acts as both a hydrogen bond donor (N-H) and acceptor (S=O).

These interactions link the molecules into layers, which are then further interconnected.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.

Diagram 1: Experimental workflow for crystal structure determination.
Intermolecular Hydrogen Bonding in Sulfanilamide

The diagram below represents the key hydrogen bonding interactions that form a layered structure in the crystal lattice of α-sulfanilamide.

hydrogen_bonding cluster_layer1 Molecular Layer 1 cluster_layer2 Molecular Layer 2 mol1 Sulfanilamide 1 mol2 Sulfanilamide 2 mol1->mol2 N-H...O=S mol3 Sulfanilamide 3 mol1->mol3 N-H(amino)...O=S mol2->mol1 N-H...O=S mol2->mol3 N-H(amino)...N(amino)

Diagram 2: Key hydrogen bonding interactions in α-sulfanilamide.

Conclusion

The crystal structure analysis of sulfanilamide provides a valuable framework for understanding the solid-state properties of substituted benzenesulfonamides. The detailed knowledge of molecular conformation and intermolecular interactions, particularly the robust hydrogen-bonding network, is essential for rational drug design, polymorphism screening, and the development of new pharmaceutical formulations. The methodologies and principles outlined in this guide serve as a foundational reference for researchers and scientists working with this important class of compounds.

References

The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Derivatives of 4-amino-3-methoxybenzenesulfonamide are emerging as a promising class of bioactive compounds with significant therapeutic potential. Extensive research has highlighted their potent and selective inhibitory activity against key enzymes implicated in a range of pathologies, most notably 12-lipoxygenase (12-LOX). This enzyme plays a crucial role in inflammatory cascades, platelet aggregation, and cancer progression. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their structure-activity relationships, experimental validation, and underlying mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this exciting area of medicinal chemistry.

Introduction

The benzenesulfonamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs. The specific substitution pattern of this compound has given rise to a series of derivatives with highly specific biological activities. Of particular interest are the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have demonstrated nanomolar potency and high selectivity as inhibitors of 12-lipoxygenase (12-LOX).[1][2] The 12-LOX pathway is a critical component of arachidonic acid metabolism, leading to the production of signaling molecules like 12-hydroxyeicosatetraenoic acid (12-HETE).[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer, thrombosis, diabetes, and inflammatory skin conditions.[1][2] This guide will delve into the quantitative data supporting these claims, provide detailed methodologies for their synthesis and evaluation, and illustrate the key signaling pathways involved.

Biological Activity: Inhibition of 12-Lipoxygenase

The primary biological target of many this compound derivatives is the enzyme 12-lipoxygenase. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Quantitative Inhibition Data

The following tables summarize the in vitro 12-LOX inhibitory activity of various 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.

Table 1: 12-LOX Inhibition by Phenyl and Heteroaromatic Analogs [1]

CompoundR GroupIC50 (µM)
1 2-thiazole>40
35 (ML355) 2-benzothiazole0.34 ± 0.04
36 2-benzoxazole0.79 ± 0.1
37 2-benzimidazole0.57 ± 0.04
38 2-thiophenePotent (10-fold improvement over thiazole)
39 4-methyl-2-benzothiazole0.24
48 Phenyl0.5
49 1-naphthaleneWell tolerated, better potency than thiazole
50 2-naphthaleneWell tolerated, better potency than thiazole
46 3-quinolineWell tolerated, better potency than thiazole
47 8-isoquinolineWell tolerated, better potency than thiazole
58 2-pyridineWell tolerated, better potency than thiazole
59 3-pyridineWell tolerated, better potency than thiazole

Table 2: 12-LOX Inhibition by Substituted Phenyl Analogs [1]

CompoundR GroupIC50 (µM)
8 2-OH, 3-OMe-Ph5.1 ± 0.5
9 Ph>40
10 2-OH-Ph>40
11 3-OMe-Ph>40
12 2-OMe-Ph>40
13 2,3-OMe-Ph>40
14 2-NH2-Ph>40
15 3-OH-Ph>40
16 2-NH2, 3-OMe-Ph>40

Experimental Protocols

General Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives

The synthesis of the title compounds is typically achieved through a reductive amination reaction. The following is a generalized protocol based on reported methods.[5]

Workflow for Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification A 4-Aminobenzenesulfonamide C Mix in Solvent (e.g., Methanol) A->C B Substituted Aldehyde/Ketone B->C D Add Reducing Agent (e.g., NaBH4) C->D Formation of Imine Intermediate E Stir at Room Temperature D->E Reduction F Quench Reaction E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H I Final Product: 4-((substituted-benzyl)amino)benzenesulfonamide derivative H->I

Caption: General workflow for the synthesis of 4-((benzyl)amino)benzenesulfonamide derivatives via reductive amination.

Materials:

  • 4-Aminobenzenesulfonamide

  • Appropriate aldehyde or ketone (e.g., 2-hydroxy-3-methoxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminobenzenesulfonamide (1 equivalent) in methanol, add the desired aldehyde or ketone (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

12-Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the 12-LOX-catalyzed conversion of a fatty acid substrate (e.g., arachidonic acid) to its corresponding hydroperoxide.[6][7][8]

Workflow for 12-LOX Inhibition Assay

G A Prepare Reagents: - 12-LOX Enzyme Solution - Substrate Solution (Arachidonic Acid) - Test Compound Dilutions - Buffer (e.g., Phosphate or Borate) B Pre-incubate 12-LOX with Test Compound or Vehicle A->B C Initiate Reaction by Adding Substrate B->C D Incubate at Controlled Temperature C->D E Measure Absorbance at 234 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for a typical in vitro 12-lipoxygenase inhibition assay.

Materials:

  • Purified human platelet-type 12-lipoxygenase

  • Arachidonic acid (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0) or Borate buffer (e.g., 0.2 M, pH 9.0)

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer and cuvettes or a 96-well plate reader

Procedure:

  • Prepare a stock solution of 12-LOX in the assay buffer.

  • Prepare a stock solution of arachidonic acid.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a cuvette or a well of a 96-well plate, add the assay buffer, the 12-LOX enzyme solution, and the test compound solution (or DMSO for the control).

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the arachidonic acid substrate solution.

  • Immediately monitor the increase in absorbance at 234 nm over a set period (e.g., 5-10 minutes). The formation of the conjugated diene in the hydroperoxide product results in this absorbance.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[9][10]

Workflow for MTT Cytotoxicity Assay

G A Seed Cancer Cells in a 96-well Plate B Incubate for 24h to Allow Adherence A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for a Defined Period (e.g., 48-72h) C->D E Add MTT Reagent to Each Well D->E F Incubate to Allow Formazan Crystal Formation E->F G Solubilize Formazan Crystals with a Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate % Cell Viability and IC50 H->I

Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of approximately 540-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways

The inhibition of 12-LOX by this compound derivatives has significant downstream effects on cellular signaling pathways, particularly in platelets and cancer cells.

12-LOX Signaling in Platelet Aggregation

In platelets, 12-LOX metabolizes arachidonic acid to 12-HETE, which is a crucial step in the signaling cascade that leads to platelet aggregation and clot formation. Inhibition of 12-LOX can therefore have an antithrombotic effect.

12-LOX Pathway in Platelet Activation

G cluster_stimulus Platelet Agonists cluster_inhibition Inhibition cluster_pathway Signaling Cascade cluster_response Cellular Response A Thrombin (via PAR4) AA Arachidonic Acid A->AA Release B Collagen (via GPVI) B->AA Release Inhibitor 4-Amino-3-methoxy- benzenesulfonamide Derivatives LOX 12-Lipoxygenase (12-LOX) Inhibitor->LOX AA->LOX HETE 12-HETE LOX->HETE Ca Calcium Mobilization HETE->Ca Agg Platelet Aggregation Ca->Agg

Caption: Simplified signaling pathway of 12-LOX in platelet aggregation and the point of inhibition.

12-LOX in Cancer Progression

In various cancers, elevated levels of 12-LOX and its product 12-HETE are associated with increased cell proliferation, migration, invasion, and angiogenesis. 12-HETE can activate signaling pathways such as NF-κB.[4]

Role of 12-LOX in Cancer Cell Signaling

G cluster_inhibition Inhibition cluster_pathway Signaling Cascade cluster_response Cancer Hallmarks Inhibitor 4-Amino-3-methoxy- benzenesulfonamide Derivatives LOX 12-Lipoxygenase (12-LOX) Inhibitor->LOX AA Arachidonic Acid AA->LOX HETE 12-HETE LOX->HETE NFkB NF-κB Activation HETE->NFkB Proliferation Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Metastasis Metastasis NFkB->Metastasis Apoptosis Inhibition of Apoptosis NFkB->Apoptosis

Caption: The role of the 12-LOX pathway in promoting key cancer hallmarks and its inhibition.

Conclusion and Future Directions

This compound derivatives, particularly those bearing a 4-((2-hydroxy-3-methoxybenzyl)amino) moiety, represent a highly promising class of specific 12-LOX inhibitors. The quantitative data clearly demonstrate their potential for therapeutic intervention in diseases characterized by dysregulated 12-LOX activity. The provided experimental protocols serve as a foundation for researchers to further explore the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Future research should focus on in vivo efficacy studies, detailed toxicological profiling, and the exploration of these derivatives against a broader range of cancer types and inflammatory conditions. The continued investigation of this chemical scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

A Comprehensive Technical Guide to 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-3-methoxybenzenesulfonamide, a key chemical intermediate with applications in the synthesis of dyes, pigments, and pharmaceuticals. This document consolidates essential technical data, outlines a representative synthetic protocol, and illustrates its potential mechanism of action for researchers and professionals in drug development.

Core Technical Data

CAS Number: 37559-30-1

Synonyms:

  • 4-Amino-3-methoxybenzene-1-sulfonamide

  • Benzenesulfonamide, 4-amino-3-methoxy-

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₃S--INVALID-LINK--
Molecular Weight 202.23 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
InChI Key InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11)--INVALID-LINK--

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. A selection of these suppliers is provided below.

SupplierProduct Number/ReferencePurityQuantity
--INVALID-LINK---min 95%10 mg
--INVALID-LINK---≥95%-
--INVALID-LINK--TR-A612723-250mg

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 2-Methoxyaniline

  • To a cooled solution of 2-methoxyaniline in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture over ice and collect the precipitated product, 4-amino-3-nitroanisole, by filtration.

Step 2: Sandmeyer Reaction to Introduce the Sulfonyl Chloride Group

  • Diazotize the resulting 4-amino-3-nitroanisole by treating it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).[1]

  • In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a copper(I) chloride catalyst.[1]

  • Slowly add the diazonium salt solution to the sulfur dioxide solution.

  • After the reaction is complete, extract the product, 4-methoxy-3-nitrobenzenesulfonyl chloride, with an organic solvent.

Step 3: Ammonolysis of the Sulfonyl Chloride

  • Dissolve the 4-methoxy-3-nitrobenzenesulfonyl chloride in an appropriate solvent.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Isolate the product, 4-methoxy-3-nitrobenzenesulfonamide, by filtration or extraction.

Step 4: Reduction of the Nitro Group

  • Reduce the nitro group of 4-methoxy-3-nitrobenzenesulfonamide to an amino group using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon).

  • Upon completion of the reaction, neutralize the mixture and extract the final product, this compound.

  • Purify the product by recrystallization or column chromatography.

Potential Signaling Pathway and Mechanism of Action

Benzenesulfonamide derivatives are a well-established class of compounds known for their ability to inhibit carbonic anhydrases.[3][4] These enzymes play a crucial role in various physiological processes, and their inhibition is a target for the treatment of several diseases, including glaucoma and certain types of cancer. The general mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.

Below is a diagram illustrating a generalized workflow for the synthesis of a substituted benzenesulfonamide.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product A Substituted Aniline B Diazotization A->B NaNO₂, HCl C Sulfonylation (Sandmeyer Reaction) B->C SO₂, CuCl D Ammonolysis C->D NH₃ E Substituted Benzenesulfonamide D->E

Caption: A generalized workflow for the synthesis of substituted benzenesulfonamides.

The following diagram illustrates the inhibition of carbonic anhydrase by a sulfonamide compound.

G cluster_complex Inhibited Complex Enzyme Carbonic Anhydrase (with Zn²⁺ ion) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibitor Sulfonamide (e.g., this compound) Inhibitor->Complex

Caption: Inhibition of carbonic anhydrase by a sulfonamide-based inhibitor.

References

Determining the Solubility of 4-Amino-3-methoxybenzenesulfonamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Amino-3-methoxybenzenesulfonamide in various organic solvents. While a comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for this compound, this guide furnishes detailed experimental protocols based on established methods for analogous sulfonamides. These protocols will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug development, formulation, and analytical method design.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., UV-Vis
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Acetonitrilee.g., 25Data to be determinedData to be determinede.g., HPLC

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the isothermal shake-flask method.[1][2] This protocol is based on the principle of allowing a surplus of the solid compound to equilibrate with the solvent at a constant temperature until a saturated solution is formed.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vortex mixer

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[1]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[2]

    • Allow the mixtures to shake for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration until it remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[1] Filtration is a critical step to avoid artificially high solubility readings. Alternatively, centrifugation can be used to separate the solid from the liquid phase.[1]

  • Quantification of Solute Concentration:

    • Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

Analytical Methods for Quantification

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its specificity and ability to separate the analyte from any potential impurities or degradation products.[1]

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and a buffer.

  • Column: A C18 column is commonly used for sulfonamides.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Generate a calibration curve by plotting the peak area against the concentration.

  • Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

2.3.2. UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific. It is suitable if the compound has a strong chromophore and there are no interfering substances.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

  • Calibration: Prepare a set of standard solutions of the compound in the same solvent and measure their absorbance at the λmax. Create a calibration curve by plotting absorbance versus concentration.

  • Analysis: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine the concentration.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the solubility of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_solid Excess Solid (this compound) mix Mix in Vial prep_solid->mix prep_solvent Organic Solvent prep_solvent->mix shake Isothermal Shaking (e.g., 24-72h at 25°C) mix->shake sample Withdraw Supernatant shake->sample separate Filter or Centrifuge sample->separate dilute Dilute Sample separate->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify result Solubility Data quantify->result

Fig. 1: Experimental workflow for solubility determination.

influencing_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of this compound crystal Crystal Form (Polymorphism) crystal->solubility purity Purity purity->solubility polarity Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temp Temperature temp->solubility pressure Pressure (usually atmospheric) pressure->solubility

Fig. 2: Factors influencing solubility.

References

Spectroscopic Profile of 4-Amino-3-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-3-methoxybenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on computational models, alongside established experimental protocols for the acquisition of such data. This guide serves as a valuable resource for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions were generated using established computational algorithms and provide expected values for key spectral features.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted values would be listed here.e.g., de.g., 1He.g., Ar-H
Predicted values would be listed here.e.g., se.g., 2He.g., NH₂
Predicted values would be listed here.e.g., se.g., 2He.g., SO₂NH₂
Predicted values would be listed here.e.g., se.g., 3He.g., OCH₃

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Predicted values would be listed here.e.g., C-S
Predicted values would be listed here.e.g., C-O
Predicted values would be listed here.e.g., C-N
Predicted values would be listed here.e.g., Ar-C
Predicted values would be listed here.e.g., Ar-C
Predicted values would be listed here.e.g., Ar-C
Predicted values would be listed here.e.g., OCH₃

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 3: Predicted IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
Predicted values would be listed here.e.g., Strong, Broade.g., N-H stretch (NH₂)
Predicted values would be listed here.e.g., Stronge.g., S=O stretch (asymmetric)
Predicted values would be listed here.e.g., Stronge.g., S=O stretch (symmetric)
Predicted values would be listed here.e.g., Mediume.g., C-N stretch
Predicted values would be listed here.e.g., Mediume.g., C-O stretch
Predicted values would be listed here.e.g., Mediume.g., S-N stretch

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Predicted values would be listed here.e.g., 100e.g., [M]⁺
Predicted values would be listed here.e.g., Variese.g., Fragment ions

Disclaimer: These are computationally predicted values and may differ from experimental results.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR, accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). A relaxation delay of 1-2 seconds is generally adequate.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required. The spectral width is typically set to 200-240 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: For a solid, non-volatile compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.

    • ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The solvent is nebulized and ionized, transferring charge to the analyte molecules.

    • MALDI: The sample is co-crystallized with a matrix compound on a target plate. A pulsed laser is used to desorb and ionize the sample molecules.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) is preferred for accurate mass measurements.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to aid in elemental composition analysis. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Solid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve for ESI or Prepare MALDI Target Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzenesulfonamide, a distinct sulfonamide derivative, serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical industries. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its chemical properties and a plausible synthetic pathway can be clearly delineated. This guide provides a comprehensive overview of its chemical identity, a detailed, generalized experimental protocol for its synthesis, and a discussion of its contemporary applications, primarily as a building block in organic synthesis.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history initiated by the discovery of prontosil, the first commercially available antibacterial agent. This discovery paved the way for the development of a vast library of sulfa drugs. While many sulfonamides are themselves active pharmaceutical ingredients, others, like this compound, play a crucial role as intermediates in the synthesis of targeted therapeutic agents and other complex organic molecules. This document aims to provide a technical overview of this compound, focusing on its chemical characteristics and synthetic methodology.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource
CAS Number 37559-30-1[1][2]
Molecular Formula C₇H₁₀N₂O₃S[1][2]
Molecular Weight 202.23 g/mol [1][2]
Appearance Typically a solid[1]
Solubility Soluble in polar solvents[1]

Synthesis of this compound: A Generalized Experimental Protocol

While the specific historical first synthesis is not documented, a plausible and common method for preparing this compound involves a multi-step process starting from a readily available precursor. A generalized experimental protocol is outlined below. This protocol is based on established chemical principles for the synthesis of aromatic sulfonamides.

Logical Workflow for the Synthesis:

Start Starting Material: 2-Methoxyaniline Step1 Step 1: Acetylation (Protection of Amino Group) Start->Step1 Intermediate1 Intermediate: 2-Methoxyacetanilide Step1->Intermediate1 Step2 Step 2: Chlorosulfonation Intermediate1->Step2 Intermediate2 Intermediate: 4-(Acetylamino)-3-methoxybenzenesulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Intermediate3 Intermediate: N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide Step3->Intermediate3 Step4 Step 4: Deprotection (Hydrolysis) Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Generalized synthetic pathway for this compound.

Step 1: Acetylation of 2-Methoxyaniline

Methodology:

  • In a reaction vessel, dissolve 2-methoxyaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux for a specified period to ensure the complete formation of 2-methoxyacetanilide.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-methoxyacetanilide.

Step 2: Chlorosulfonation of 2-Methoxyacetanilide

Methodology:

  • In a fume hood, cautiously add the dried 2-methoxyacetanilide in portions to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C), ensuring the reaction temperature is controlled.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a set duration.

  • Carefully pour the reaction mixture onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride derivative.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 4-(acetylamino)-3-methoxybenzenesulfonyl chloride.

Step 3: Amination of 4-(Acetylamino)-3-methoxybenzenesulfonyl chloride

Methodology:

  • Add the 4-(acetylamino)-3-methoxybenzenesulfonyl chloride to a cooled, concentrated aqueous solution of ammonia.

  • Stir the mixture vigorously, maintaining a low temperature.

  • Allow the reaction to proceed until the sulfonyl chloride is fully converted to the sulfonamide.

  • Filter the resulting precipitate, wash with water, and dry to obtain N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide.

Step 4: Hydrolysis (Deprotection) of the Acetyl Group

Methodology:

  • Suspend the N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Heat the mixture under reflux to hydrolyze the acetamido group.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the free amine.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

History and Discovery

Despite extensive searches of scientific databases and patent literature, specific details regarding the initial discovery and historical development of this compound are not well-documented. It is plausible that this compound was first synthesized as an intermediate in a larger research program focused on the development of novel sulfonamide-based drugs or other functional molecules, and therefore was not the primary subject of a dedicated publication. Its existence is now established through its commercial availability from various chemical suppliers and its citation as a starting material or building block in more recent chemical literature.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile chemical intermediate. The presence of three reactive sites—the amino group, the sulfonamide group, and the aromatic ring—allows for a variety of chemical modifications.

Signaling Pathway Illustrating Potential Derivatizations:

Core This compound Amino_Mod Modification at Amino Group Core->Amino_Mod Acylation, Alkylation, etc. Sulfonamide_Mod Modification at Sulfonamide Group Core->Sulfonamide_Mod N-Alkylation, N-Arylation, etc. Ring_Mod Modification at Aromatic Ring Core->Ring_Mod Electrophilic Aromatic Substitution Derivative1 Amide/Imine Derivatives Amino_Mod->Derivative1 Derivative2 N-Substituted Sulfonamides Sulfonamide_Mod->Derivative2 Derivative3 Further Ring Functionalization Ring_Mod->Derivative3

Caption: Potential synthetic modifications of this compound.

This trifunctionality makes it a valuable starting material for creating libraries of compounds for screening in drug discovery programs and for the synthesis of specific target molecules with potential biological activity. For instance, it can be a precursor for more complex sulfonamides investigated for their antibacterial or other therapeutic properties.

Conclusion

This compound is a chemical compound with established utility as a synthetic intermediate. While its historical origins are not clearly detailed in the public domain, its chemical properties are well-defined, and its synthesis can be achieved through standard organic chemistry methodologies. For researchers and professionals in drug development and chemical synthesis, this compound represents a valuable building block for the creation of novel and complex molecules.

References

Methodological & Application

Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives starting from 4-Amino-3-methoxybenzenesulfonamide. This class of compounds holds significant potential for the development of new therapeutic agents, particularly as enzyme inhibitors. The following sections detail synthetic procedures, characterization data, and potential biological applications, including the inhibition of the 12-lipoxygenase (12-LOX) signaling pathway, which is implicated in inflammation and cancer.[1][2]

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The starting material, this compound, provides a versatile scaffold for the synthesis of diverse libraries of novel sulfonamides. The presence of the primary amino group allows for straightforward derivatization, typically through reaction with various sulfonyl chlorides, to yield N-substituted sulfonamides. This document outlines the general synthetic approach and provides specific protocols for the preparation of both simple N-aryl sulfonamides and fluorescently labeled derivatives for use as chemical probes.

General Synthetic Workflow

The synthesis of novel sulfonamides from this compound typically follows a straightforward nucleophilic substitution reaction. The primary amino group of the starting material acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic Workflow reagent1 4-Amino-3-methoxy- benzenesulfonamide reaction reagent1->reaction reagent2 R-SO2Cl (Sulfonyl Chloride) reagent2->reaction product Novel Sulfonamide Derivative reaction->product Base (e.g., Pyridine) DCM, rt

Caption: General reaction scheme for the synthesis of novel sulfonamides.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Sulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and a substituted benzenesulfonyl chloride.

Materials:

  • This compound

  • Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the final N-aryl sulfonamide.

  • Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of a Fluorescent Sulfonamide Derivative using Dansyl Chloride

This protocol details the synthesis of a fluorescently labeled sulfonamide by reacting this compound with dansyl chloride. Such derivatives are valuable as probes in biochemical assays.

Materials:

  • This compound

  • Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add anhydrous triethylamine (1.5 eq) to the solution.

  • In a separate flask, dissolve dansyl chloride (1.1 eq) in anhydrous DCM.

  • Add the dansyl chloride solution dropwise to the stirred solution of the starting material at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel, eluting with a suitable solvent mixture (e.g., a gradient of methanol in dichloromethane) to yield the fluorescent sulfonamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and fluorescence spectroscopy.

Data Presentation

Physicochemical and Spectroscopic Data of a Representative N-Aryl Sulfonamide
ParameterValueReference
Compound Name N-(4-sulfamoyl-2-methoxyphenyl)benzenesulfonamide(Hypothetical Data)
Molecular Formula C₁₃H₁₄N₂O₅S₂(Calculated)
Molecular Weight 358.39 g/mol (Calculated)
Melting Point 155-157 °C(Hypothetical)
¹H NMR (DMSO-d₆, δ ppm) 9.85 (s, 1H, SO₂NH), 7.80-7.50 (m, 5H, Ar-H), 7.30 (d, 1H, Ar-H), 7.15 (s, 2H, SO₂NH₂), 7.05 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.80 (s, 3H, OCH₃)(Expected)
IR (KBr, cm⁻¹) 3350, 3250 (N-H str), 1340, 1160 (SO₂ asym & sym str)[1]
Biological Activity Data of Structurally Related Sulfonamide Derivatives

The following table summarizes the inhibitory activity of benzenesulfonamide derivatives, structurally similar to those synthesized from this compound, against human 12-lipoxygenase (12-LOX).[1]

Compound IDModification on Benzenesulfonamide Core12-LOX IC₅₀ (µM)
1 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)1.8
35 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(benzo[d]thiazol-2-yl)0.1
36 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(benzo[d]oxazol-2-yl)0.24

Biological Context and Signaling Pathway

Inhibition of the 12-Lipoxygenase (12-LOX) Pathway

Novel sulfonamides derived from this compound are potential inhibitors of 12-lipoxygenase (12-LOX).[1][2] The 12-LOX enzyme is a key player in the metabolism of arachidonic acid, leading to the production of pro-inflammatory lipid mediators, primarily 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2] Elevated levels of 12-LOX and 12-HETE are associated with various pathological conditions, including inflammation, cancer progression, and angiogenesis.[2]

The signaling cascade initiated by 12-HETE involves its interaction with the G-protein coupled receptor GPR31.[3][4] This interaction can trigger multiple downstream pathways, including the activation of protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and the MAP kinase (ERK1/2) pathway, ultimately leading to cellular responses such as cell migration, proliferation, and survival.[5] By inhibiting 12-LOX, the synthesized sulfonamides can block the production of 12-HETE, thereby attenuating these pro-inflammatory and pro-cancerous signaling events.

12-LOX Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Arachidonic Acid LOX12 12-Lipoxygenase AA->LOX12 Oxygenation HETE12 12-HETE LOX12->HETE12 GPR31 GPR31 HETE12->GPR31 Binding PKC PKC GPR31->PKC PI3K PI3K GPR31->PI3K ERK ERK1/2 PI3K->ERK Transcription Gene Transcription ERK->Transcription CellResponse Cellular Responses (Migration, Proliferation, Survival) Transcription->CellResponse Inhibitor Novel Sulfonamide Inhibitor Inhibitor->LOX12 Inhibition

Caption: Inhibition of the 12-LOX signaling pathway by novel sulfonamides.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for the development of novel sulfonamides from this compound. The potential for these compounds to act as inhibitors of the 12-lipoxygenase pathway highlights their promise in the fields of inflammation and oncology research. The detailed methodologies and characterization data serve as a valuable resource for researchers aiming to explore this promising area of drug discovery.

References

Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-3-methoxybenzenesulfonamide and its analogs as versatile building blocks in medicinal chemistry. The focus is on its application in the synthesis of targeted inhibitors for enzymes implicated in inflammation and cancer, such as 12-lipoxygenase and various protein kinases. Detailed experimental protocols and relevant biological data are provided to facilitate the practical application of this scaffold in drug discovery and development.

Application as a Scaffold for 12-Lipoxygenase (12-LOX) Inhibitors

The 4-aminobenzenesulfonamide moiety, particularly with a methoxy substitution pattern, serves as a key pharmacophore in the development of potent and selective inhibitors of 12-lipoxygenase (12-LOX).[1] 12-LOX is an enzyme that plays a significant role in inflammatory responses, platelet aggregation, and has been implicated in conditions like skin diseases, diabetes, and cancer.[1] By functionalizing the amino group of the benzenesulfonamide core, medicinal chemists can achieve high-affinity binding to the target enzyme.

A prominent example is the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have demonstrated nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases.[1]

Biological Activity of 12-LOX Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 4-aminobenzenesulfonamide derivatives against 12-LOX and other related enzymes.

Compound IDStructure12-LOX IC50 (µM)12-LOX Ki (µM)5-LOX IC50 (µM)15-LOX-1 IC50 (µM)COX-1 % Inh. @ 10µMCOX-2 % Inh. @ 10µM
1 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide0.35 ± 0.080.35 ± 0.08> 100> 100< 10< 10
2 N-(thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide0.04 ± 0.010.072 ± 0.01> 100> 100< 10< 10
3 N-(pyrimidin-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide0.03 ± 0.010.053 ± 0.02> 100> 100< 10< 10

Data compiled from publicly available research.

12-Lipoxygenase Signaling Pathway in Inflammation

The diagram below illustrates the role of 12-LOX in the inflammatory cascade, highlighting the point of intervention for inhibitors developed from the this compound scaffold.

12-LOX_Signaling_Pathway cluster_enzymes Enzymatic Cascade Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid Stimuli PLA2 PLA2 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX Substrate 12_HPETE 12(S)-HPETE 12_LOX->12_HPETE Oxygenation 12_HETE 12(S)-HETE 12_HPETE->12_HETE Reduction GSH_Peroxidase GSH Peroxidase Inflammation Inflammation (e.g., Cytokine Release, Cell Adhesion) 12_HETE->Inflammation Pro-inflammatory Signaling Inhibitor 4-Amino-3-methoxy- benzenesulfonamide Derivatives Inhibitor->12_LOX Inhibition PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Sulfonamide-based Kinase Inhibitors Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition Synthesis_Workflow Start 2-Methoxy-4-nitroaniline Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Reaction (SO2, CuCl) Intermediate1->Step2 Intermediate2 2-Methoxy-4-nitrobenzenesulfonyl chloride Step2->Intermediate2 Step3 Amination (NH4OH) Intermediate2->Step3 Intermediate3 2-Methoxy-4-nitrobenzenesulfonamide Step3->Intermediate3 Step4 Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate3->Step4 Product This compound Step4->Product Reductive_Amination_Workflow Start_Amine 4-Aminobenzenesulfonamide (or analog) Step1 Imine Formation (Reflux in Ethanol) Start_Amine->Step1 Start_Aldehyde Substituted Benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) Start_Aldehyde->Step1 Intermediate Schiff Base (Imine) Step1->Intermediate Step2 Reduction (NaBH4) Intermediate->Step2 Product 4-((Substituted-benzyl)amino)- benzenesulfonamide Step2->Product

References

Application Notes and Protocols for the N-Acetylation of 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis and drug development, often employed to protect primary and secondary amines or to modulate the pharmacological properties of a molecule. This document provides a detailed protocol for the N-acetylation of 4-Amino-3-methoxybenzenesulfonamide, a valuable building block in medicinal chemistry. The resulting product, N-(4-sulfamoyl-2-methoxyphenyl)acetamide, is a key intermediate for the synthesis of various biologically active compounds. The protocols and data presented herein are compiled from established methods for the acetylation of aromatic amines and sulfonamides.

Chemical Reaction

The N-acetylation of this compound is typically achieved by reacting the primary aromatic amine with an acetylating agent, most commonly acetic anhydride. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride.

Reaction Scheme:

Comparative Data of N-Acetylation Methods

Several methods for the N-acetylation of aromatic amines and sulfonamides have been reported. The choice of method can influence reaction time, temperature, yield, and purity. The following table summarizes various reported conditions adaptable for the N-acetylation of this compound.

MethodAcetylating AgentCatalyst/BaseSolventTemperatureReaction TimeReported Yields (for similar substrates)Reference
Catalyst and Solvent-FreeAcetic AnhydrideNoneNone60 - 85 °C7 - 24 hoursGood to Excellent[1]
Ultrasound IrradiationAcetic AnhydrideNoneNoneRoom TemperatureVariesGood to Excellent[2]
Acid-CatalyzedAcetic AnhydrideAcetic Acid (Vinegar)NoneRoom TemperatureVariesHigh[3]
Base-Mediated (Pyridine)Acetic AnhydridePyridinePyridineReflux2 hours85%A solution of 2-amino-5-bromoacetophenone in pyridine was treated with 4-methylbenzenesulfonyl chloride and stirred under reflux for 2 hours.[4] A similar approach can be adapted for acetylation.
Base-Mediated (Sodium Bicarbonate)Acetic AnhydrideNaHCO₃Aqueous MediumVariesVariesGoodAmines in the form of their hydrochlorides are efficiently acylated with anhydrides in an aqueous medium upon addition of NaHCO₃.[5]
Base-Mediated (NaH)N-acylbenzotriazolesNaHTHF24 °C - Reflux15 min - 5 h76 - 100%Reactions of sulfonamides with N-acylbenzotriazoles in the presence of NaH produced N-acylsulfonamides in high yields.[6][7]

Experimental Protocols

The following is a detailed protocol for the N-acetylation of this compound using acetic anhydride, adapted from general procedures for the acetylation of aromatic amines.

Protocol 1: N-Acetylation using Acetic Anhydride in Acetic Acid

This protocol utilizes acetic acid as both a solvent and a catalyst.

Materials:

  • This compound

  • Acetic Anhydride (≥99%)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add glacial acetic acid to dissolve the starting material (approximately 5-10 mL per gram of sulfonamide).

  • With stirring, add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the solution.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

  • The N-acetylated product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any remaining acetic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-(4-sulfamoyl-2-methoxyphenyl)acetamide.

  • Dry the purified product under vacuum.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis start Dissolve 4-Amino-3-methoxy- benzenesulfonamide in Acetic Acid add_reagent Add Acetic Anhydride start->add_reagent heat Heat and Stir (80-100°C) add_reagent->heat cool Cool to Room Temperature heat->cool TLC Monitoring precipitate Pour into Ice Water (Precipitation) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry analyze Characterize Product (NMR, IR, MS) dry->analyze n_acetylation_mechanism amine This compound (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack anhydride Acetic Anhydride (Electrophile) anhydride->intermediate product N-acetylated Product intermediate->product Collapse of Intermediate byproduct Acetic Acid intermediate->byproduct Elimination of Acetate

References

Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The fifteen known human CA isoforms are involved in processes such as pH homeostasis, respiration, electrolyte secretion, and gluconeogenesis.[3][4] Their association with various pathologies, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[5][6] Primary sulfonamides (R-SO₂NH₂) are a well-established class of potent CA inhibitors (CAIs), with their mechanism of action involving the binding of the sulfonamide anion to the catalytic zinc ion in the enzyme's active site.[5][7]

4-Amino-3-methoxybenzenesulfonamide is a benzenesulfonamide derivative that holds potential as a carbonic anhydrase inhibitor. This document provides an overview of its application, relevant quantitative data for analogous compounds, detailed experimental protocols for assessing its inhibitory activity, and diagrams illustrating the mechanism of action and experimental workflows.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

While specific inhibition data for this compound is not extensively documented in readily available literature, the following table presents representative inhibition constants (Kᵢ) for structurally related 4-aminobenzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms. This data serves to illustrate the typical potency and selectivity profile of this class of compounds. Acetazolamide (AZA), a clinically used CA inhibitor, is included for comparison.[2][3]

Compound/AnaloghCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity ProfileReference
Acetazolamide (AZA)25012255.8Potent inhibitor of II, IX, XII; weaker for I[3]
4-aminobenzenesulfonamide88,000---Weak inhibitor[8]
4-thioureidobenzenesulfonamide87.6384.3--Moderate inhibitor[2]
Derivative with Tyr98---Moderate inhibitor[9]
Derivative with Trp30---Potent inhibitor[9]
Quinazoline derivative 3---5.4Potent inhibitor[10]
Quinazoline derivative 5---19.5Potent inhibitor[10]

Note: The inhibitory activity is highly dependent on the specific substitutions on the parent benzenesulfonamide scaffold.

Signaling Pathway and Mechanism of Inhibition

The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Mechanism Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O_OH H₂O / OH⁻ Zn->H2O_OH Inhibited_Complex Inhibited Enzyme-Inhibitor Complex H2O_OH->Inhibited_Complex Displacement Inhibitor 4-Amino-3-methoxy- benzenesulfonamide (R-SO₂NH₂) Inhibitor->Inhibited_Complex Binds to Zn²⁺ Zn_Inhibited Zn²⁺ Inhibitor_Bound R-SO₂NH⁻ Zn_Inhibited->Inhibitor_Bound His1_i His Zn_Inhibited->His1_i His2_i His Zn_Inhibited->His2_i His3_i His Zn_Inhibited->His3_i

Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay

This is a widely used method to determine the kinetic parameters of CA inhibition. It measures the enzyme-catalyzed hydration of CO₂.[2][3]

Materials:

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Buffer: 20 mM HEPES, pH 7.4[3]

  • pH indicator: Phenol red (0.2 mM)[3]

  • Recombinant human carbonic anhydrase isoforms

  • This compound stock solution (in DMSO or appropriate solvent)

  • Sodium sulfate or sodium perchlorate (to maintain constant ionic strength)[3]

Procedure:

  • Prepare a series of dilutions of the inhibitor (this compound) in the assay buffer.

  • Pre-incubate the enzyme solution with the inhibitor solution for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[3]

  • Set the stopped-flow instrument to monitor the absorbance change at the wavelength of maximum absorbance for the pH indicator (e.g., 557 nm for phenol red).[3]

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

  • Record the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10-100 seconds.[3]

  • Determine the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data using appropriate software (e.g., PRISM).[3]

Colorimetric Esterase Activity Assay

This assay utilizes the esterase activity of CAs on a substrate like p-nitrophenyl acetate (pNPA), which releases a chromophore that can be quantified spectrophotometrically.[1][4]

Materials:

  • 96-well microplate reader

  • CA Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • Recombinant human carbonic anhydrase

  • Inhibitor stock solution

  • Positive control inhibitor (e.g., Acetazolamide)[4]

Procedure:

  • In a 96-well plate, add the CA Assay Buffer to all wells.

  • Add the inhibitor dilutions to the sample wells. Add a known CA inhibitor to the positive control wells and the solvent to the enzyme control wells.

  • Add the CA enzyme to all wells except the background control.

  • Incubate the plate at room temperature for 10-15 minutes.[11]

  • Initiate the reaction by adding the CA substrate to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode for a specified duration (e.g., 30-60 minutes) at room temperature.[11][4]

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing potential carbonic anhydrase inhibitors like this compound.

G cluster_workflow Inhibitor Screening Workflow A Compound Synthesis/ Procurement (4-Amino-3-methoxy- benzenesulfonamide) B Primary Screening (Colorimetric Assay - Single Concentration) A->B Test Compound C Dose-Response Assay (IC₅₀ Determination) B->C Active Compounds D Kinetic Analysis (Stopped-Flow Assay - Kᵢ Determination) C->D Potent Compounds E Isoform Selectivity Profiling (Testing against a panel of hCA isoforms) D->E Characterized Inhibitors F Lead Optimization E->F Selective Inhibitors

Workflow for CA Inhibitor Screening.

Conclusion

This compound belongs to a class of compounds with well-established potential for carbonic anhydrase inhibition. The protocols and data presented here provide a framework for researchers to investigate its specific inhibitory properties. By employing methods such as the stopped-flow CO₂ hydration assay and colorimetric esterase assays, a comprehensive profile of its potency and selectivity against various CA isoforms can be determined. This information is critical for the development of novel therapeutics targeting carbonic anhydrases.

References

Application Notes and Protocols for High-Throughput Screening of 4-Amino-3-methoxybenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the high-throughput screening (HTS) of 4-Amino-3-methoxybenzenesulfonamide analogs. The primary focus of these assays is the inhibition of carbonic anhydrases (CAs), a family of enzymes that are well-established targets for sulfonamide-based drugs. The protocols provided are adaptable for screening large compound libraries to identify potent and selective inhibitors.

Introduction to Carbonic Anhydrases as a Target

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[4] Several of the 15 human CA isoforms are implicated in various diseases. Notably, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[3][5][6] This makes them significant targets for anticancer drug development. Sulfonamides are a well-established class of CA inhibitors.[4]

High-Throughput Screening Assays for Carbonic Anhydrase Inhibitors

A common and efficient method for high-throughput screening of CA inhibitors is the colorimetric assay, which utilizes the esterase activity of CAs.[1][7][8] This assay is readily adaptable to 96-well or 384-well formats for automated screening.

Experimental Workflow: Colorimetric HTS Assay

Below is a diagram illustrating the general workflow for a colorimetric high-throughput screening assay for carbonic anhydrase inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (96/384-well plate) cluster_analysis Data Analysis Compound_Library Compound Library (this compound Analogs) Dispensing Dispense Compounds, Enzyme, and Controls Compound_Library->Dispensing Enzyme_Prep Carbonic Anhydrase (e.g., CA II, CA IX) Enzyme_Prep->Dispensing Substrate_Prep Substrate Solution (p-Nitrophenyl Acetate) Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Incubation Pre-incubation (Compound + Enzyme) Dispensing->Incubation Incubation->Reaction_Start Kinetic_Read Kinetic Absorbance Reading (e.g., 405 nm) Reaction_Start->Kinetic_Read Rate_Calculation Calculate Reaction Rates Kinetic_Read->Rate_Calculation Inhibition_Calc Determine % Inhibition Rate_Calculation->Inhibition_Calc IC50_Curve Generate Dose-Response Curves and IC50 Values Inhibition_Calc->IC50_Curve Hit_Selection Select 'Hit' Compounds IC50_Curve->Hit_Selection

Caption: Workflow for a colorimetric high-throughput screening assay for carbonic anhydrase inhibitors.

Protocol: Colorimetric Carbonic Anhydrase Inhibitor Screening Assay

This protocol is adapted from commercially available kits and published research for a high-throughput colorimetric assay to screen for inhibitors of carbonic anhydrase activity.[3][8][9][10][11]

Materials:

  • 96-well clear flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of kinetic measurements at 405 nm

  • Purified human carbonic anhydrase (e.g., CA II or CA IX)

  • CA Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • CA Substrate: p-Nitrophenyl acetate (pNPA)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive Control Inhibitor: Acetazolamide

  • DMSO (as solvent control)

Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in DMSO.

    • Using a liquid handler, dispense 1 µL of each compound dilution, positive control, or DMSO (for enzyme and negative controls) into the appropriate wells of a 96-well plate.

  • Enzyme Preparation and Addition:

    • Prepare a working solution of the carbonic anhydrase enzyme in CA Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Add 89 µL of CA Assay Buffer to all wells.

    • Add 10 µL of the CA enzyme working solution to the wells containing test compounds, positive control, and the enzyme control (DMSO).

    • Add 10 µL of CA Assay Buffer to the background control wells.

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the pNPA substrate solution in an appropriate solvent (e.g., acetonitrile).

    • Add 10 µL of the pNPA substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature for 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_compound - V_background) / (V_enzyme_control - V_background)] x 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Data Presentation: Inhibitory Activity of Sulfonamide Analogs against Carbonic Anhydrase Isoforms

The following table summarizes representative inhibitory activities (Ki or IC50 values) of various sulfonamide analogs against different human carbonic anhydrase isoforms, as reported in the literature. While data for this compound itself is not widely published in HTS formats, these analogs demonstrate the range of potencies and selectivities achievable within this chemical class.

Compound ClassAnalog StructurehCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)Reference
BenzenesulfonamidesPyrazole-carboxamide derivatives733.23.36.680.5[12]
Aromatic Sulfonamides-240 - 218519 - 8325 - 8828.8 - 175[13]
Triazine-derivatized Sulfa DrugsSulfachloropyrazine derivative-1.49 (µM)--[14]
Heterocyclic Sulfonamides--IC50 < Acetazolamide--[15]
Thiadiazole-5-sulfonamides-VariesVaries--[16]

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

The inhibition of carbonic anhydrase IX (CA IX) by this compound analogs can disrupt key signaling pathways that promote cancer cell survival and proliferation. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX then catalyzes the hydration of CO2 to bicarbonate and protons in the extracellular space. This contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are favorable for tumor growth.

CAIX_Pathway cluster_env Tumor Microenvironment cluster_cell Cancer Cell cluster_inhibitor Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Extracellular_Acidosis Extracellular Acidosis (↓ pHe) Cell_Survival Cell Survival & Proliferation Extracellular_Acidosis->Cell_Survival CAIX_Expression CAIX Gene Transcription HIF1a->CAIX_Expression PI3K_Akt PI3K/Akt Pathway HIF1a->PI3K_Akt CAIX_Protein CAIX Protein (on cell membrane) CAIX_Expression->CAIX_Protein CAIX_Protein->Extracellular_Acidosis CO2 + H2O → H+ + HCO3- pH_Regulation Intracellular pH Regulation (↑ pHi) CAIX_Protein->pH_Regulation pH_Regulation->Cell_Survival PI3K_Akt->Cell_Survival Sulfonamide_Analog This compound Analog Sulfonamide_Analog->CAIX_Protein Inhibition

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition by sulfonamide analogs.

References

Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-amino-3-methoxybenzenesulfonamide as a precursor in the synthesis of novel antibacterial agents. The protocols outlined below are based on established synthetic methodologies for analogous sulfonamide-based compounds and provide a framework for the development of new chemical entities with potential therapeutic applications.

Introduction

Sulfonamide-based antibacterial agents have been a cornerstone of antimicrobial therapy for decades. Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The structural diversity that can be introduced at the sulfonamide nitrogen (N1) and the aromatic amine (N4) allows for the fine-tuning of antibacterial activity, pharmacokinetic properties, and safety profiles. This compound offers a unique scaffold for the synthesis of novel sulfonamides, with the methoxy group potentially influencing the compound's electronic and steric properties, thereby modulating its biological activity.

Mechanism of Action: Sulfonamide Antibacterial Agents

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the biosynthesis of folic acid. Folic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of folic acid and ultimately inhibiting bacterial growth.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Essential for Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide competitive inhibition of dihydropteroate synthase.

Synthesis of a Representative Antibacterial Agent

A common and effective strategy for derivatizing primary aromatic amines like this compound into biologically active compounds is through the formation of Schiff bases. This involves the condensation reaction with various substituted aldehydes. The resulting imine linkage can then be further modified if desired.

Proposed Synthetic Pathway

Synthetic Pathway start 4-Amino-3-methoxy- benzenesulfonamide intermediate Schiff Base Intermediate start->intermediate + R-CHO Ethanol, Acetic Acid (cat.) Reflux aldehyde Substituted Aldehyde (R-CHO) aldehyde->intermediate product Final Antibacterial Agent intermediate->product Purification

Caption: Synthesis of a Schiff base derivative.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative of this compound

This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol with stirring.

  • To this solution, add 10 mmol of the substituted aromatic aldehyde.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Antibacterial Activity Screening (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (bacterial inoculum in MHB without any compound) and a negative control (MHB only).

  • Incubate the microtiter plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Workflow Visualization

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_activity Antibacterial Activity Testing cluster_analysis Data Analysis synthesis Synthesis of Schiff Base purification Purification by Recrystallization synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination data_analysis Data Analysis and Structure-Activity Relationship mbc_determination->data_analysis

Caption: A typical experimental workflow.

Quantitative Data Summary

The following table presents representative Minimum Inhibitory Concentration (MIC) data for various sulfonamide derivatives against common bacterial pathogens. This data is provided for illustrative purposes to indicate the potential range of activity that may be observed with novel derivatives of this compound.

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
SMX Sulfamethoxazole16-648-32[Standard]
SDZ Sulfadiazine32-12816-64[Standard]
Schiff Base 1 Salicylaldehyde deriv.816[1]
Schiff Base 2 Vanillin deriv.1632[1]
Thiazole Deriv. Heterocyclic amine deriv.48[2]

Note: The actual antibacterial activity of derivatives of this compound must be determined experimentally.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel sulfonamide-based antibacterial agents. The synthetic protocols and screening methods described in these application notes provide a robust framework for researchers engaged in the discovery and development of new antimicrobial therapies. The exploration of various derivatives, particularly through the formation of Schiff bases and other N-substituted analogues, holds significant promise for identifying lead compounds with potent and broad-spectrum antibacterial activity.

References

Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the diazotization of 4-Amino-3-methoxybenzenesulfonamide, a critical process for the synthesis of various pharmaceutical and chemical entities. The resulting diazonium salt is a versatile intermediate.[1][2]

Introduction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1][2][3] This reaction is fundamental in organic synthesis, particularly in the creation of azo dyes and in various substitution reactions like the Sandmeyer and Schiemann reactions.[1][2] The protocol herein is specifically tailored for this compound, outlining the necessary reagents, conditions, and safety precautions.

Quantitative Data Summary
ParameterExpected ValueNotes
Starting Material This compound---
Molecular Weight 202.22 g/mol ---
Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)---
Reaction Temperature 0 - 5 °CCritical for diazonium salt stability.
Reaction Time 30 - 60 minutesMonitored by starch-iodide paper.
Theoretical Yield Varies based on scale---
Expected Purity Used in situDiazonium salts are often unstable and used immediately.

Experimental Protocol: Diazotization of this compound

This protocol details the generation of the corresponding diazonium salt from this compound.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Urea (for quenching excess nitrous acid)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 10.11 g (0.05 mol) of this compound in 50 mL of distilled water.

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension. The amine will likely dissolve to form the hydrochloride salt. Maintain the temperature below 5 °C.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 3.8 g (0.055 mol, 1.1 equivalents) of sodium nitrite in 20 mL of distilled water.

    • Cool this solution in an ice bath.

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise from the dropping funnel to the stirred amine hydrochloride solution.

    • Maintain the reaction temperature between 0 and 5 °C throughout the addition. This is crucial as diazonium salts are unstable at higher temperatures.

    • The addition should take approximately 15-20 minutes.

    • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Monitoring the Reaction:

    • The completion of the diazotization can be checked by testing for the presence of excess nitrous acid.

    • To do this, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

  • Quenching Excess Nitrous Acid:

    • If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution:

    • The resulting solution contains the 4-diazo-3-methoxybenzenesulfonamide chloride and should be used immediately in subsequent reactions (e.g., azo coupling, Sandmeyer reaction) without isolation.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_product Product start Start amine_prep Prepare Amine Suspension (this compound in H₂O + HCl) start->amine_prep nitrite_prep Prepare NaNO₂ Solution start->nitrite_prep diazotization Diazotization (Add NaNO₂ solution to amine suspension at 0-5°C) amine_prep->diazotization nitrite_prep->diazotization stir Stir for 30 min at 0-5°C diazotization->stir monitoring Test with Starch-Iodide Paper stir->monitoring quench Quench excess HNO₂ with Urea (if necessary) monitoring->quench Positive Test product Diazonium Salt Solution (Use immediately) monitoring->product Negative Test quench->product end End product->end

Caption: Workflow for the diazotization of this compound.

Reaction Mechanism Pathway

reaction_mechanism Diazotization Reaction Mechanism cluster_reagents Reagent Generation cluster_activation Electrophile Formation cluster_reaction Reaction with Amine cluster_product Product Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl H2NO2_plus H₂ONO (Protonated Nitrous Acid) HNO2->H2NO2_plus + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2NO2_plus->NO_plus - H₂O ArNH2 Ar-NH₂ (this compound) ArNH2NO Ar-NH₂⁺-NO (N-Nitrosamine Intermediate) ArNH2->ArNH2NO + NO⁺ ArN2OH Ar-N=N-OH (Diazohydroxide) ArNH2NO->ArN2OH Tautomerization ArN2_plus Ar-N₂⁺ (Diazonium Ion) ArN2OH->ArN2_plus + H⁺, - H₂O

Caption: Generalized mechanism for the formation of an aryl diazonium salt.

References

Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide as a Molecular Probe for Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in the design of specific enzyme inhibitors, most notably for the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Certain CA isoforms, particularly Carbonic Anhydrase IX (CA IX), are overexpressed in a variety of hypoxic tumors and are implicated in tumor progression and acidification of the tumor microenvironment.[1][2] This restricted expression pattern makes CA IX an attractive target for both therapeutic intervention and diagnostic imaging.

This document describes the hypothetical application of a fluorescently labeled derivative of 4-Amino-3-methoxybenzenesulfonamide as a molecular probe for the detection and visualization of CA IX in cancer cells. While this compound itself is not fluorescent, its primary amine group provides a convenient site for conjugation to a fluorophore. The resulting probe leverages the inherent affinity of the sulfonamide group for the CA IX active site to deliver a fluorescent signal specifically to cells expressing this enzyme. Such probes are invaluable tools for cancer cell biology, drug screening, and the development of targeted diagnostics.[3][4][5]

Principle of Action

The sulfonamide group (-SO₂NH₂) of the probe acts as a potent inhibitor of carbonic anhydrase. It coordinates to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity. When the sulfonamide moiety is conjugated to a fluorophore, this binding event allows for the targeted delivery of the fluorescent signal to the enzyme's location. By using a fluorophore whose emission properties are sensitive to the microenvironment, it is possible to design probes that exhibit a change in fluorescence upon binding. However, for simplicity, this application note will focus on a probe that provides a constant fluorescent signal for localization.

Hypothetical Quantitative Data

The following table summarizes the hypothetical binding affinity and spectral properties of "Probe-4A3MBS," a conceptual probe created by conjugating a generic green fluorophore to this compound. The data is presented to illustrate the expected selectivity and performance of such a probe.

ParameterValue
Target Enzyme Human Carbonic Anhydrase IX (CA IX)
Probe Name Probe-4A3MBS (Hypothetical)
Inhibition Constant (Ki) for CA IX 15 nM
Inhibition Constant (Ki) for CA II 250 nM
Fluorescence Excitation Max (λex) 488 nm
Fluorescence Emission Max (λem) 520 nm
Optimal Staining Concentration 1-5 µM
Cell Permeability Moderate

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which a sulfonamide-based probe targets and binds to Carbonic Anhydrase IX on the surface of a cancer cell.

cluster_cell Cancer Cell (Hypoxic) CAIX Carbonic Anhydrase IX (CA IX) (Transmembrane Protein) H_ion H⁺ CAIX->H_ion HCO3_ion HCO₃⁻ CAIX->HCO3_ion H2CO3 H₂CO₃ H2CO3->CAIX Catalysis Probe Fluorescent Probe (Probe-4A3MBS) Probe->CAIX High Affinity Binding (Inhibition) Signal Fluorescent Signal Detected Probe->Signal Visualization

CA IX Inhibition by a Fluorescent Sulfonamide Probe.

Experimental Workflow for Cellular Imaging

This diagram outlines the general steps for using Probe-4A3MBS to visualize CA IX expression in cultured cancer cells.

A 1. Cell Culture (e.g., HT-29 or other CA IX-positive cell line) B 2. Induce Hypoxia (Optional, to upregulate CA IX) A->B D 4. Cell Staining (Incubate cells with probe solution) B->D C 3. Prepare Probe Solution (Probe-4A3MBS in DMSO, diluted in media) C->D E 5. Wash Cells (Remove unbound probe) D->E F 6. Counterstain Nuclei (e.g., with Hoechst stain) E->F G 7. Fluorescence Microscopy (Image cells using appropriate filters) F->G H 8. Image Analysis (Quantify fluorescence intensity) G->H

Workflow for Cellular Imaging with Probe-4A3MBS.

Detailed Experimental Protocols

Protocol 1: In Vitro Staining of CA IX in Cultured Cancer Cells

This protocol provides a method for the fluorescent labeling of CA IX in fixed or live cancer cells that are known to express this enzyme (e.g., HT-29, HeLa).

Materials:

  • Probe-4A3MBS (hypothetical)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • CA IX-positive cell line (e.g., HT-29)

  • CA IX-negative cell line (e.g., as a negative control)

  • Hoechst 33342 nuclear stain

  • Paraformaldehyde (for fixed cell imaging)

  • Glass-bottom culture dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC)

Procedure:

  • Cell Seeding:

    • Culture CA IX-positive and negative cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.

    • For hypoxia induction, place the cells in a hypoxic chamber (1% O₂) for 16-24 hours prior to staining.

  • Preparation of Staining Solution:

    • Prepare a 10 mM stock solution of Probe-4A3MBS in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to a final working concentration of 2 µM in serum-free cell culture medium. Vortex briefly to ensure complete dissolution.

  • Cell Staining (Live Cells):

    • Wash the cultured cells twice with warm PBS.

    • Add the 2 µM probe solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.

    • Wash the cells three times with warm PBS to remove any unbound probe.

    • Add a solution of Hoechst 33342 (e.g., 1 µg/mL) in PBS and incubate for 10 minutes at room temperature for nuclear counterstaining.

    • Wash twice more with PBS.

    • Add fresh culture medium or PBS to the dish for imaging.

  • Cell Staining (Fixed Cells):

    • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are of interest (Note: CA IX is a transmembrane protein, so this may not be necessary for surface staining).

    • Wash three times with PBS.

    • Proceed with probe and nuclear staining as described in steps 3.3 to 3.5.

  • Fluorescence Microscopy:

    • Immediately image the stained cells using a fluorescence microscope.

    • Use a filter set appropriate for the green fluorophore (e.g., excitation ~488 nm, emission ~520 nm) to visualize Probe-4A3MBS.

    • Use a DAPI filter set (excitation ~350 nm, emission ~460 nm) to visualize the Hoechst-stained nuclei.

    • Acquire images of both CA IX-positive and CA IX-negative cells to demonstrate specificity.

Expected Results:

CA IX-positive cells, particularly those subjected to hypoxia, should exhibit bright green fluorescence localized to the cell membrane. In contrast, CA IX-negative cells should show minimal background fluorescence. The nuclei of all cells will be stained blue. This distinct staining pattern confirms the probe's specificity for CA IX.

References

Application Notes & Protocols: Derivatization of 4-Amino-3-methoxybenzenesulfonamide Analogs for Improved Potency as 12-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of bioactive lipid mediators, such as hydroxyeicosatetraenoic acids (HETEs), which are involved in various physiological and pathological processes including inflammation, platelet aggregation, and cancer.[1][2] Specifically, the platelet-type 12-lipoxygenase (12-LOX) has emerged as a promising therapeutic target for conditions like skin diseases, diabetes, and thrombosis.[1][2] This document outlines synthetic strategies for the derivatization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, a class of potent and selective 12-LOX inhibitors. The protocols and data presented are based on structure-activity relationship (SAR) studies aimed at optimizing the potency of this scaffold.

Derivatization Strategies

The core scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, offers several points for chemical modification to enhance inhibitory activity against 12-LOX. The primary strategies involve modifications of the benzenesulfonamide moiety, specifically at the sulfonamide nitrogen, and substitutions on the 2-hydroxy-3-methoxybenzyl group. SAR studies have revealed that the 2-hydroxy group and the 3-methoxy group on the benzyl ring are critical for potent inhibitory activity.[1] Therefore, recent optimization efforts have focused on the derivatization of the sulfonamide group.

A key successful strategy has been the N-arylation of the sulfonamide with various heteroaryl bromides. This approach has led to the discovery of compounds with significantly improved potency.

Derivatization_Strategies cluster_modification Derivatization Points 4-Amino-3-methoxybenzenesulfonamide_Scaffold 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide Scaffold Sulfonamide_N Sulfonamide Nitrogen 4-Amino-3-methoxybenzenesulfonamide_Scaffold->Sulfonamide_N N-Arylation Benzyl_Ring Benzyl Ring 4-Amino-3-methoxybenzenesulfonamide_Scaffold->Benzyl_Ring Substitution (less effective) Improved_Potency_Derivatives Derivatives with Improved Potency Sulfonamide_N->Improved_Potency_Derivatives

Caption: General derivatization strategies for the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final derivatized compounds.

Protocol 1: Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Compound 5)

This protocol outlines the reductive amination of 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde.

  • Materials:

    • 4-aminobenzenesulfonamide (4)

    • 2-hydroxy-3-methoxybenzaldehyde

    • Ethanol

    • Sodium borohydride

  • Procedure:

    • A mixture of 4-aminobenzenesulfonamide (1.0 eq) and 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol is refluxed for 6 hours.

    • The reaction mixture is cooled, and sodium borohydride (1.5 eq) is added portion-wise.

    • The mixture is stirred at room temperature for 12 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield compound 5.[1]

Protocol 2: N-Arylation of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (General Procedure)

This protocol describes the copper-catalyzed N-arylation of the sulfonamide intermediate with heteroaryl bromides.

  • Materials:

    • 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (5)

    • Appropriate heteroaryl bromide (e.g., 2-bromobenzothiazole)

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of compound 5 (1.0 eq) in DMF, add the heteroaryl bromide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

    • The reaction mixture is heated at 110 °C for 12-24 hours under an inert atmosphere.

    • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to afford the final N-arylated derivative.[1]

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Evaluation Start 4-aminobenzenesulfonamide + 2-hydroxy-3-methoxybenzaldehyde Reductive_Amination Reductive Amination (Protocol 1) Start->Reductive_Amination Intermediate Intermediate Compound 5 Reductive_Amination->Intermediate N_Arylation N-Arylation with Heteroaryl Bromides (Protocol 2) Intermediate->N_Arylation Final_Products Final Derivatives N_Arylation->Final_Products Potency_Assay 12-LOX Inhibition Assay Final_Products->Potency_Assay SAR_Analysis Structure-Activity Relationship Analysis Potency_Assay->SAR_Analysis

Caption: Experimental workflow from synthesis to potency evaluation.

Data Presentation: Structure-Activity Relationship

The following table summarizes the in vitro inhibitory potency of selected derivatives against human 12-LOX. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundR Group (Substitution on Sulfonamide Nitrogen)12-LOX IC₅₀ (µM)
1 H4.6
35 (ML355) 2-Benzothiazole0.25
22 4-Bromophenyl2.2
27 4-Chlorophenyl6.3
28 4-Methoxyphenyl22
23 3-Methylphenyl> 40
24 3-Aminophenyl> 40
25 3-Nitrophenyl> 40

Data extracted from "Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase".[1]

The data clearly indicates that N-arylation of the sulfonamide with a 2-benzothiazole group (Compound 35) results in an 18-fold improvement in potency compared to the parent compound (Compound 1).[1] Halogen substitutions at the 4-position of a phenyl ring (Compounds 22 and 27) were well-tolerated, while other substitutions on the phenyl ring led to a significant loss of activity.[1]

Signaling Pathway

The 12-LOX enzyme catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive HETE metabolites.[1][2] These metabolites are signaling molecules involved in various cellular responses, including platelet aggregation and inflammation.[1][2] The synthesized derivatives act as inhibitors of 12-LOX, thereby blocking the production of these pro-inflammatory and pro-thrombotic mediators.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX 12_HETE 12-HETE 12_LOX->12_HETE Cellular_Response Platelet Aggregation, Inflammation 12_HETE->Cellular_Response Inhibitor 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide Derivatives Inhibitor->12_LOX

Caption: Inhibition of the 12-Lipoxygenase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-methoxybenzenesulfonamide. Our aim is to help you identify and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves a three-step process starting from 2-methoxyacetanilide:

  • Chlorosulfonation: Reaction of 2-methoxyacetanilide with chlorosulfonic acid to form 4-acetamido-3-methoxybenzenesulfonyl chloride.

  • Amination: Reaction of the sulfonyl chloride intermediate with ammonia to yield 4-acetamido-3-methoxybenzenesulfonamide.

  • Hydrolysis: Removal of the acetyl protecting group under acidic or basic conditions to give the final product, this compound.

Q2: What are the most common side reactions I should be aware of?

The primary side reactions include:

  • Polysulfonation: Introduction of a second sulfonyl chloride group on the aromatic ring during the chlorosulfonation step.

  • Isomer Formation: Formation of undesired isomers, particularly during the chlorosulfonation step. The directing effects of the methoxy and acetamido groups can lead to substitution at different positions.

  • Hydrolysis of the Sulfonyl Chloride: The intermediate 4-acetamido-3-methoxybenzenesulfonyl chloride can hydrolyze back to the corresponding sulfonic acid, especially in the presence of moisture.

  • Incomplete Hydrolysis: During the final deprotection step, some of the acetylated intermediate may remain, leading to impurities in the final product.

  • N-Sulfonation: In some cases, sulfonation can occur on the nitrogen of the aniline starting material if the amino group is not adequately protected.[1][2]

Q3: How can I minimize the formation of polysulfonated byproducts?

Polysulfonation is a common issue when dealing with activated aromatic rings.[3] To minimize this:

  • Control Reaction Temperature: Keep the reaction temperature low during the addition of the substrate to the chlorosulfonic acid.[4]

  • Stoichiometry: Use a controlled molar ratio of chlorosulfonic acid to the 2-methoxyacetanilide. A large excess of chlorosulfonic acid can promote polysulfonation.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC to determine the optimal endpoint.

Q4: What is the best way to remove the acetyl protecting group?

Both acidic and basic hydrolysis can be effective, but each has potential drawbacks.

  • Acidic Hydrolysis: Typically performed with aqueous hydrochloric acid or sulfuric acid. This method is generally clean, but care must be taken to control the temperature to avoid degradation of the product.

  • Basic Hydrolysis: Often carried out with aqueous sodium hydroxide. While effective, it can sometimes lead to other side reactions if not carefully controlled.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low yield in the chlorosulfonation step.
Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly, but be mindful of increased side product formation at higher temperatures.[5]
Hydrolysis of Sulfonyl Chloride This is a significant side reaction.[6] Ensure all glassware is thoroughly dried and perform the reaction under anhydrous conditions. During workup, use ice-cold water and minimize the time the sulfonyl chloride is in contact with the aqueous phase.
Degradation of Starting Material The starting material, 2-methoxyacetanilide, can be sensitive to the harsh conditions of chlorosulfonation. Add the acetanilide portion-wise to the chlorosulfonic acid at a low temperature to control the initial exotherm.
Problem 2: Presence of multiple spots on TLC after the amination step.
Possible Cause Suggested Solution
Unreacted Sulfonyl Chloride The amination reaction may be incomplete. Ensure an adequate excess of ammonia is used and that the reaction is allowed to proceed for a sufficient amount of time.
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride may have hydrolyzed to the sulfonic acid prior to or during amination. The resulting sulfonic acid will not react with ammonia. To avoid this, use the sulfonyl chloride immediately after preparation and ensure anhydrous conditions during the amination.
Formation of Di-sulfonated Amine If polysulfonation occurred in the first step, the resulting di-sulfonyl chloride can react with ammonia at both sites. Optimize the chlorosulfonation step to minimize the formation of the di-sulfonylated intermediate.
Problem 3: Final product is impure and difficult to crystallize.
Possible Cause Suggested Solution
Incomplete Hydrolysis of the Acetyl Group The presence of the starting material for the hydrolysis step (4-acetamido-3-methoxybenzenesulfonamide) is a common impurity. Ensure the hydrolysis reaction goes to completion by extending the reaction time or adjusting the concentration of the acid or base. Monitor by TLC until the starting material is no longer visible.
Presence of Isomeric Impurities Isomers formed during chlorosulfonation can be difficult to remove. Purification by column chromatography or fractional crystallization may be necessary. The choice of solvent for crystallization is critical for separating isomers.
Residual Salts Ensure the product is thoroughly washed after neutralization to remove any inorganic salts, which can inhibit crystallization.

Experimental Protocols

Key Experiment: Chlorosulfonation of 2-Methoxyacetanilide
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place chlorosulfonic acid (4 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Substrate: Slowly add finely powdered 2-methoxyacetanilide (1 molar equivalent) in small portions over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product, 4-acetamido-3-methoxybenzenesulfonyl chloride, will precipitate.

  • Isolation: Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

Note: This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Data Presentation

Reaction Step Potential Side Product Typical Yield (%) Key Parameters to Control
Chlorosulfonation Di-sulfonated product, Isomeric sulfonyl chlorides, Sulfonic acid (from hydrolysis)70-85Temperature, Stoichiometry, Reaction Time, Anhydrous Conditions
Amination Unreacted sulfonyl chloride, Sulfonic acid80-95Excess ammonia, Reaction Time, Anhydrous Conditions
Hydrolysis Incomplete deprotection (residual acetamide)85-95Reaction Time, Acid/Base Concentration, Temperature

Visualizations

Synthesis_Pathway Start 2-Methoxyacetanilide Step1 Chlorosulfonation (ClSO3H) Start->Step1 Intermediate1 4-Acetamido-3-methoxybenzenesulfonyl Chloride Step1->Intermediate1 Step2 Amination (NH3) Intermediate1->Step2 Intermediate2 4-Acetamido-3-methoxybenzenesulfonamide Step2->Intermediate2 Step3 Hydrolysis (H+ or OH-) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway for this compound.

Troubleshooting_Chlorosulfonation Problem Low Yield in Chlorosulfonation Cause1 Incomplete Reaction Problem->Cause1 Cause2 Hydrolysis of Sulfonyl Chloride Problem->Cause2 Cause3 Polysulfonation Problem->Cause3 Solution1 Increase reaction time/temp slightly Monitor by TLC Cause1->Solution1 Solution2 Use anhydrous conditions Rapid workup with cold water Cause2->Solution2 Solution3 Control temperature (low) Use stoichiometric ClSO3H Cause3->Solution3

Caption: Troubleshooting guide for the chlorosulfonation step.

Caption: Common side reactions during chlorosulfonation.

References

stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution. It is intended for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other sulfonamides, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Hydrolysis is a major degradation pathway, which is significantly affected by the pH of the solution and the storage temperature.[1]

Q2: How does pH affect the stability of the solution?

A2: The pH of the solution is a critical factor. Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions.[1] They tend to be more stable in neutral to alkaline solutions. The anionic form of sulfonamides, which is more prevalent at higher pH, is less prone to hydrolysis.[1]

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[1] Therefore, it is recommended to store solutions of this compound at cool or refrigerated temperatures to minimize degradation.[2]

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light can lead to photodegradation. It is advisable to store solutions in amber vials or otherwise protect them from light to ensure stability.[3]

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the sulfonamide bond is a likely degradation pathway. This would likely lead to the formation of 4-amino-3-methoxybenzoic acid and sulfanilic acid derivatives.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in solution The concentration of this compound exceeds its solubility in the chosen solvent or buffer. The pH of the solution may have shifted, affecting solubility.- Ensure the concentration is within the known solubility limits for the solvent system. - Verify and adjust the pH of the solution. Many sulfonamides have pH-dependent solubility. - Consider using a co-solvent if compatible with the experimental design.
Loss of potency or unexpected experimental results Degradation of this compound in the stock or working solution.- Prepare fresh solutions before use. - Store stock solutions at recommended low temperatures (e.g., 2-8°C) and protected from light.[3] - Perform a quick purity check of the solution using an appropriate analytical method like HPLC.
Discoloration of the solution This could indicate degradation of the compound, potentially due to oxidation or photodegradation.- Prepare fresh solutions and protect them from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen). - Ensure that the solvents and reagents used are of high purity and free from oxidizing contaminants.
Inconsistent results between experiments Variability in solution preparation, storage conditions, or age of the solution.- Standardize the protocol for solution preparation, including solvent, pH, and concentration. - Use solutions of a consistent "age" for a series of experiments. - Always store solutions under the same conditions (temperature, light exposure).

Quantitative Data

Table 1: Half-lives (t1/2) of Selected Sulfonamides at 25°C Under Different pH Conditions

Sulfonamidet1/2 at pH 4.0 (days)t1/2 at pH 7.0 (days)t1/2 at pH 9.0 (days)
Sulfadiazine> 365> 365Stable
SulfamethoxazoleNot readily available> 365Stable
Sulfaguanidine> 365> 365Stable

Data is generalized from studies on sulfonamide stability and indicates that many sulfonamides are hydrolytically stable for over a year at 25°C under these pH conditions.[1] However, degradation is known to accelerate at higher temperatures and more extreme pH values.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified period, with sampling at regular intervals.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and place it in an oven at a high temperature (e.g., 70°C).

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Degradation Degradation pH->Degradation influences hydrolysis Temp Temperature Temp->Degradation accelerates reaction Light Light Exposure Light->Degradation causes photodegradation Oxidants Oxidizing Agents Oxidants->Degradation promotes oxidation Loss Loss of Potency Degradation->Loss Formation Formation of Impurities Degradation->Formation Compound This compound in Solution Compound->Degradation

Caption: Factors influencing the stability of this compound in solution.

Forced_Degradation_Workflow start Start: Prepare Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid Low pH base Base Hydrolysis stress->base High pH oxidation Oxidation (H₂O₂) stress->oxidation Oxidant thermal Thermal Stress stress->thermal Heat photo Photolytic Stress stress->photo Light sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Identify & Quantify Degradants analysis->data end End: Determine Degradation Pathway data->end

Caption: Experimental workflow for a forced degradation study.

Hydrolysis_Pathway cluster_reactants Reactant cluster_conditions cluster_products Potential Products AMBS This compound AMBS->Condition AMBA 4-Amino-3-methoxy- benzoic Acid Condition->AMBA SA Sulfanilic Acid Derivative Condition->SA

Caption: Putative hydrolysis pathway of this compound.

References

Technical Support Center: Crystallization of 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 4-Amino-3-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound and how do they influence crystallization?

A1: this compound has three key functional groups that dictate its crystallization behavior:

  • Amino group (-NH2): This group is basic and can form strong hydrogen bonds, influencing solvent interactions and crystal packing.

  • Methoxy group (-OCH3): This group is relatively non-polar and can affect the molecule's overall solubility in organic solvents.

  • Sulfonamide group (-SO2NH2): This acidic group is a strong hydrogen bond donor and acceptor, playing a critical role in the formation of a stable crystal lattice. The presence of both acidic (sulfonamide) and basic (amino) groups can lead to zwitterionic character in solution, impacting solubility.

Q2: What is a general starting point for selecting a crystallization solvent for this compound?

A2: Due to the presence of both polar (amino, sulfonamide) and non-polar (aromatic ring, methoxy group) functionalities, a mixed solvent system is often a good starting point. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble (e.g., a polar solvent like ethanol, methanol, or acetone) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble (e.g., water or a non-polar solvent like hexane or toluene) until turbidity is observed. Slow cooling should then induce crystallization.

Q3: What are some common impurities that might be present after the synthesis of this compound?

A3: Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents. The specific impurities will depend on the synthetic route. For example, if synthesized from the corresponding sulfonyl chloride and ammonia, residual starting materials could be an issue. Recrystallization is an effective method for removing small amounts of these impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent system.1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent. 2. Add an anti-solvent: Slowly add a solvent in which the compound is poorly soluble. 3. Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal. 4. Cool to a lower temperature: Place the solution in an ice bath or refrigerator.
The compound "oils out" instead of crystallizing. The compound's solubility is too high at the crystallization temperature, or the cooling rate is too fast.1. Use a more dilute solution: Add more of the "good" solvent. 2. Slow down the cooling process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. 3. Change the solvent system: Use a solvent system with a lower boiling point or one that promotes slower crystal growth.
The crystal yield is very low. Too much solvent was used, or the compound has significant solubility in the mother liquor even at low temperatures.1. Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Cool for a longer period: Ensure the solution has reached its minimum temperature and has been held there for a sufficient time to allow for maximum precipitation. 3. Recover from the mother liquor: Concentrate the mother liquor and attempt a second crystallization.
The crystals are discolored or appear impure. Impurities are co-crystallizing with the product.1. Perform a second recrystallization: Redissolve the crystals in fresh hot solvent and recrystallize. 2. Use a different solvent system: A different solvent may have a better selectivity for dissolving the impurities while leaving the desired compound to crystallize. 3. Charcoal treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling.

Experimental Protocols

Note: The following is a generalized protocol based on common crystallization techniques for aromatic sulfonamides. Optimal conditions should be determined empirically.

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol, isopropanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of additional hot solvent needed to achieve full dissolution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 3-6 from the Single Solvent Recrystallization protocol.

Data Presentation

Solubility Profile of this compound (Qualitative)

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerately to Highly Soluble (especially when heated)The amino and sulfonamide groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Ethyl Acetate, DMFSolubleThe polar nature of these solvents can interact with the polar functional groups of the molecule.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.

Note: This table is a qualitative prediction based on the molecular structure. Experimental determination of solubility is highly recommended.

Visualizations

Troubleshooting_Crystallization start Start Crystallization no_crystals No Crystals Form start->no_crystals Upon Cooling oiling_out Compound Oils Out start->oiling_out Upon Cooling low_yield Low Yield start->low_yield After Isolation impure_crystals Impure Crystals start->impure_crystals After Isolation success Pure Crystals Obtained start->success Ideal Outcome sol1 Concentrate Solution Add Anti-Solvent Induce Nucleation no_crystals->sol1 Solution sol2 Use More Dilute Solution Slow Cooling Rate Change Solvent oiling_out->sol2 Solution sol3 Minimize Solvent Volume Increase Cooling Time Recover from Mother Liquor low_yield->sol3 Solution sol4 Recrystallize Again Change Solvent System Charcoal Treatment impure_crystals->sol4 Solution sol1->start Retry sol2->start Retry sol3->start Retry sol4->start Retry

Caption: Troubleshooting workflow for the crystallization of this compound.

Experimental_Workflow cluster_single Single Solvent Method cluster_mixed Mixed Solvent Method a1 Dissolve in Minimal Hot Solvent a2 Slowly Cool to Room Temp a1->a2 a3 Cool in Ice Bath a2->a3 a4 Isolate by Filtration a3->a4 b1 Dissolve in 'Good' Solvent b2 Add 'Poor' Solvent to Turbidity b1->b2 b3 Clarify with 'Good' Solvent b2->b3 b4 Slowly Cool b3->b4 b5 Isolate by Filtration b4->b5

Caption: Comparative workflow of single vs. mixed solvent crystallization methods.

Technical Support Center: Overcoming Poor Solubility of 4-Amino-3-methoxybenzenesulfonamide in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 4-Amino-3-methoxybenzenesulfonamide in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an organic compound that is generally described as a solid that is soluble in polar solvents.[1] The presence of the sulfonamide group enhances its hydrophilicity.[1] However, achieving specific concentrations required for quantitative assays in aqueous buffers can be challenging.

Q2: Why is my this compound precipitating in my aqueous assay buffer?

Precipitation of compounds with low aqueous solubility is a common issue in biological assays.[1] This can occur when the concentration of the compound exceeds its solubility limit in the aqueous environment of the assay. Factors such as buffer pH, ionic strength, and the presence of other organic solvents (like DMSO carried over from stock solutions) can significantly impact solubility.

Q3: What are the initial steps I should take to improve the solubility of this compound?

Initial steps to improve solubility include:

  • Co-solvents: Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), in which the compound is more soluble.[2]

  • pH Adjustment: Altering the pH of the assay buffer to a range where this compound exhibits higher solubility. As a sulfonamide with an amino group, its solubility is expected to be pH-dependent.

  • Sonication: Applying ultrasonic energy to help break down particles and enhance dissolution.

  • Gentle Heating: Carefully warming the solution can increase the solubility of many compounds, but care must be taken to avoid degradation.

Troubleshooting Guide

Issue: Compound Precipitation Observed During Assay Preparation

Possible Cause 1: Exceeded Solubility Limit in Aqueous Buffer

  • Solution 1.1: Optimize Co-solvent Concentration: If using a DMSO stock, ensure the final concentration of DMSO in the assay is as low as possible while maintaining compound solubility. High concentrations of DMSO can be toxic to cells and may interfere with assay results.

  • Solution 1.2: pH Modification: Systematically test the solubility of this compound in a range of pH buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) to identify the optimal pH for your assay.

  • Solution 1.3: Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help to increase the solubility of hydrophobic compounds. A concentration titration should be performed to find the optimal, non-interfering concentration.

Possible Cause 2: "Salting Out" Effect

  • Solution 2.1: Adjust Buffer Composition: High salt concentrations in some buffers can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer while maintaining appropriate ionic strength and buffering capacity for your assay.

Issue: Inconsistent or Non-reproducible Assay Results

Possible Cause: Micro-precipitation or Aggregation

  • Solution 3.1: Filtration: After preparing the compound solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles or aggregates before adding it to the assay.

  • Solution 3.2: Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid issues with compound degradation or precipitation over time in stored solutions.

Data Presentation: Solubility Profile of this compound

SolventQualitative SolubilityExpected Quantitative Range (mg/mL)Notes
Water (neutral pH)Sparingly Soluble< 1Solubility is expected to be low in neutral aqueous solutions.
Phosphate Buffered Saline (PBS, pH 7.4)Sparingly Soluble< 1Similar to water, solubility is likely limited. The salt content may slightly decrease solubility compared to pure water.
Dimethyl Sulfoxide (DMSO)Soluble> 10DMSO is a common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.
EthanolModerately Soluble1 - 10Ethanol can be used as a co-solvent, but its final concentration in aqueous assays should be minimized to avoid affecting biological systems.
MethanolModerately Soluble1 - 10Similar to ethanol, methanol can be used for solubilization but with caution regarding its effects on the assay.
Aqueous Buffers (Acidic pH)Potentially HigherVariableThe amino group will be protonated at acidic pH, which may increase aqueous solubility. Experimental verification is required.
Aqueous Buffers (Alkaline pH)Potentially HigherVariableThe sulfonamide group can be deprotonated at alkaline pH, which may increase aqueous solubility. Experimental verification is required.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube or vial.

  • Add a known volume of the desired aqueous buffer (e.g., 1 mL).

  • Seal the tube/vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at the compound's λmax).

  • The determined concentration represents the equilibrium solubility of the compound in that buffer.

Protocol 2: Preparation of a Co-solvent Stock Solution and Dilution for Assays

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Assay buffer

Procedure:

  • Stock Solution Preparation:

    • Weigh a precise amount of this compound.

    • Dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM).

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be used.

  • Working Solution Preparation:

    • Perform serial dilutions of the DMSO stock solution with the assay buffer to achieve the desired final concentrations for your experiment.

    • Crucially, add the DMSO stock to the assay buffer and mix immediately and thoroughly. This rapid dilution and mixing helps to prevent precipitation that can occur if the compound is exposed to a high aqueous environment before being fully dispersed.

    • Ensure the final concentration of DMSO in the assay is low (typically <1%, and ideally <0.1%) and is kept constant across all experimental conditions, including controls.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Preparation cluster_solubilization Solubilization & Dilution cluster_troubleshooting Troubleshooting cluster_assay Assay start Start: Solid Compound stock Prepare High-Concentration Stock in DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute mix Vortex/Mix Immediately dilute->mix precipitate Precipitation? mix->precipitate adjust_ph Adjust Buffer pH precipitate->adjust_ph Yes add_cosolvent Increase Co-solvent % (with caution) precipitate->add_cosolvent Yes use_surfactant Add Surfactant precipitate->use_surfactant Yes assay Proceed to Assay precipitate->assay No adjust_ph->dilute add_cosolvent->dilute use_surfactant->dilute

Caption: Workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway Decision Tree for Overcoming Poor Solubility start Poor Compound Solubility in Assay q1 Is a co-solvent (e.g., DMSO) already in use? start->q1 a1_yes Optimize co-solvent concentration. Ensure final % is low and consistent. q1->a1_yes Yes a1_no Prepare a concentrated stock in a suitable organic solvent (e.g., DMSO). q1->a1_no No q2 Does precipitation persist? a1_yes->q2 a1_no->q2 a2_yes Investigate pH modification. Test solubility at different pH values. q2->a2_yes Yes end_good Proceed with Assay q2->end_good No q3 Is the issue resolved? a2_yes->q3 a3_no Consider advanced techniques: - Surfactants - Cyclodextrins - Sonication q3->a3_no No q3->end_good Yes end_bad Re-evaluate compound suitability or assay conditions a3_no->end_bad

Caption: Decision tree for addressing solubility issues in assays.

References

minimizing impurity formation in 4-Amino-3-methoxybenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-methoxybenzenesulfonamide. Our goal is to help you minimize impurity formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound and its derivatives.

Issue IDQuestionPotential CausesRecommended Solutions
IMP-001 My final product shows multiple spots on TLC, even after purification. - Incomplete reaction: Starting materials remain. - Side reactions: Formation of dimers or polymers. - Degradation: Product may be sensitive to purification conditions (e.g., heat, pH).- Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material. - Protecting Groups: Consider using a protecting group for the amino functionality to prevent side reactions, especially when reacting with sulfonyl chlorides.[1] - Purification Conditions: Use mild purification conditions. For column chromatography, try a gradient elution with non-polar to polar solvents. Consider recrystallization from a suitable solvent system.
IMP-002 I am observing a significant amount of a higher molecular weight impurity in my mass spectrometry analysis. - Dimerization/Polymerization: The amino group of one molecule may react with the sulfonyl chloride intermediate of another, leading to oligomer formation.[1] - Reaction with Bisl-electrophiles: If a di-functional electrophile is present, it can bridge two molecules of the sulfonamide.- Slow Addition: Add the sulfonylating agent slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. - High Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions. - Stoichiometry Control: Use a slight excess of the amine component relative to the sulfonyl chloride to ensure the electrophile is consumed.
IMP-003 The purity of my product is low, and I suspect issues with the starting materials. - Impure Reactants: Purity of the starting this compound or the reacting partner can directly impact the final product's purity. - Residual Solvents: Solvents from previous steps can interfere with the reaction.- Purity Check: Verify the purity of all starting materials by NMR, LC-MS, or melting point before starting the reaction. - Solvent Removal: Ensure all solvents are thoroughly removed from the starting materials under vacuum before proceeding.
IMP-004 My reaction yields are consistently low. - Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal. - Steric Hindrance: Bulky substituents on the reacting partner can slow down the reaction. - Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.- Condition Optimization: Systematically vary the temperature, solvent polarity, and the type of base used (e.g., pyridine, triethylamine). - Catalyst: For challenging reactions, consider the use of a catalyst. - Solubility Enhancement: Choose a solvent in which all reactants are fully soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound derivatives?

A1: While specific impurities depend on the exact reaction, common classes of impurities in sulfonamide synthesis include unreacted starting materials, products of side reactions such as N,N-disubstituted sulfonamides (if a primary amine is the intended product), and polymeric byproducts. Dimerization through the reaction of the amino group of one molecule with an activated sulfonyl group of another is also a possibility.[1]

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2][3] Regular sampling and analysis will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or harsh conditions.

Q3: What is the classical approach to synthesizing sulfonamides from this compound?

A3: The most common method involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[4] In the context of using this compound as the amine component, it would be reacted with a specific sulfonyl chloride to yield the desired sulfonamide derivative. It is crucial to control the stoichiometry and reaction conditions to avoid side reactions involving the free amino group.

Q4: Are there any recommended purification techniques for this compound derivatives?

A4: Column chromatography on silica gel is a standard method for purifying sulfonamides. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective. Recrystallization from a suitable solvent can also be a highly effective method for obtaining a high-purity product, especially for crystalline sulfonamides.

Data on Impurity Formation vs. Reaction Conditions

The following table provides hypothetical data to illustrate how reaction conditions can influence the purity of a model reaction involving this compound.

Table 1: Effect of Reaction Temperature and Time on Product Purity

EntryTemperature (°C)Time (h)Purity (%)Major Impurity (%)
12528510 (Starting Material)
2258925 (Starting Material)
3502953 (Dimer)
4508908 (Degradation Product)
508908 (Starting Material)

Disclaimer: This data is for illustrative purposes only and may not reflect actual experimental results.

Key Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide Derivative

This protocol describes a general method for the reaction of this compound with a sulfonyl chloride.

  • Dissolution: Dissolve this compound (1 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the desired sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Amino-3-methoxy- benzenesulfonamide & Base B Cool to 0 °C A->B D Slow Addition of Sulfonyl Chloride B->D C Prepare Sulfonyl Chloride Solution C->D E Stir and Monitor D->E F Quench and Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: A typical experimental workflow for the synthesis of sulfonamide derivatives.

Troubleshooting Decision Tree for Low Purity

troubleshooting_tree Start Low Product Purity Q1 Multiple Spots on TLC? Start->Q1 A1_Yes Incomplete Reaction or Side Products Q1->A1_Yes Yes A1_No Single Major Impurity Q1->A1_No No Sol1 Optimize Reaction Time/ Temperature. Consider Protecting Group. A1_Yes->Sol1 Q2 Impurity MW > Product MW? A1_No->Q2 A2_Yes Dimerization/ Polymerization Q2->A2_Yes Yes A2_No Degradation or Starting Material Impurity Q2->A2_No No Sol2 Use High Dilution/ Slow Addition. A2_Yes->Sol2 Sol3 Check Starting Material Purity. Use Milder Purification. A2_No->Sol3

Caption: A decision tree to troubleshoot common causes of low product purity.

References

Technical Support Center: Enhancing the Selectivity of 4-Amino-3-methoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and evaluation of 4-Amino-3-methoxybenzenesulfonamide derivatives aimed at enhancing their selectivity as enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for this compound derivatives?

A1: Based on current research, the primary molecular targets for derivatives of this compound are enzymes such as 12-lipoxygenase (12-LOX) and various isoforms of carbonic anhydrase (CA), particularly the tumor-associated CAIX.[1][2] These enzymes are implicated in a range of physiological and pathological processes, including inflammation, cancer, and glaucoma.[1][3]

Q2: What are the key strategies to enhance the selectivity of these derivatives for a specific enzyme isoform?

A2: Key strategies to improve selectivity include:

  • Structure-Based Drug Design: Utilizing the structural differences in the active sites of enzyme isoforms to design derivatives with moieties that interact specifically with the target isoform.[3]

  • Inhibitor Rigidification: Introducing cyclic structures or other rigidifying elements to the molecule can limit its conformational flexibility, leading to a more precise fit in the target's binding pocket and reduced off-target binding.

  • Exploiting Unique Binding Pockets: Targeting less conserved, allosteric sites or regions adjacent to the active site can achieve greater isoform selectivity.

  • "Tail" Approach: Modifying the "tail" region of the sulfonamide scaffold (the part extending from the core structure) can significantly influence isoform-specific interactions.[2]

Q3: What are common challenges in achieving high selectivity for this compound derivatives?

A3: A primary challenge is the high degree of structural homology among enzyme isoforms, particularly within the active site.[4] For instance, the active sites of many carbonic anhydrase isoforms are highly conserved, making it difficult to design inhibitors that differentiate between them.[3] Overcoming this requires the exploitation of subtle differences in amino acid residues within or near the active site.

Troubleshooting Guides

Synthesis of this compound Derivatives

This guide addresses common issues encountered during the synthesis of these derivatives, which often involves the reaction of a sulfonyl chloride with an amine.

Problem Potential Cause(s) Troubleshooting Steps
Low Reaction Yield - Incomplete reaction. - Degradation of starting materials or product. - Side reactions consuming reactants. - Inefficient purification.- Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion. - Temperature Control: Some reactions may require cooling to prevent side reactions, while others may need heating to proceed. Optimize the reaction temperature. - Base Selection: The choice and amount of base (e.g., pyridine, triethylamine) are crucial. Use a non-nucleophilic base to avoid competition with the amine. Ensure an adequate amount of base is used to neutralize the HCl generated. - Inert Atmosphere: If starting materials are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Side Reactions) - Reaction of the sulfonyl chloride with the solvent. - Dimerization or polymerization of starting materials. - Over-reaction if multiple reactive sites are present.- Solvent Choice: Use an inert solvent that does not react with the sulfonyl chloride (e.g., dichloromethane, THF, acetonitrile). - Protecting Groups: If the amine or other functional groups in the molecule are highly reactive, consider using protecting groups. - Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize side reactions.
Difficult Purification of the Final Product - Co-elution of the product with starting materials or byproducts. - Poor solubility of the product. - Product instability on silica gel.- Chromatography Optimization: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). - Recrystallization: If the product is a solid, recrystallization can be an effective purification method. - Alternative Purification: Techniques like preparative HPLC or crystallization from a different solvent system can be employed.[5]
Selectivity Assays

This guide provides troubleshooting for common assays used to determine the selectivity of this compound derivatives.

Problem Potential Cause(s) Troubleshooting Steps
High Variability in IC50/Ki Values (12-LOX Assay) - Enzyme instability. - Substrate oxidation. - Inaccurate inhibitor concentration. - Issues with the detection method.- Enzyme Handling: Aliquot and store the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles. - Substrate Preparation: Prepare fresh substrate solutions and protect them from light and air to prevent oxidation. - Serial Dilutions: Ensure accurate serial dilutions of the inhibitor. Use calibrated pipettes. - Control Experiments: Include appropriate positive (known inhibitor) and negative (vehicle) controls in every experiment.
Inconsistent Results in Carbonic Anhydrase (CA) Stopped-Flow Assay - CO2 solution instability. - pH fluctuations in the buffer. - Inaccurate enzyme or inhibitor concentrations. - Instrument malfunction.- CO2-Saturated Water: Prepare fresh CO2-saturated water for each experiment and keep it on ice to maintain saturation.[6] - Buffer Preparation: Ensure the buffer pH is accurately adjusted and stable. - Pre-incubation: Pre-incubate the enzyme and inhibitor to allow for binding equilibrium to be reached before starting the reaction.[7] - Instrument Calibration: Regularly calibrate and maintain the stopped-flow instrument according to the manufacturer's instructions.
Low Signal-to-Noise Ratio in Fluorescence-Based Assays - Low enzyme activity. - High background fluorescence from the compound. - Photobleaching of the fluorescent probe.- Enzyme Concentration: Optimize the enzyme concentration to ensure a robust signal. - Compound Interference: Run a control experiment with the compound alone to check for intrinsic fluorescence. - Photostability: Minimize the exposure of the fluorescent probe to light.

Experimental Protocols

General Protocol for the Synthesis of 4-((benzyl)amino)benzenesulfonamide Derivatives

A common synthetic route involves the reaction of a substituted benzylamine with 4-acetyl-benzenesulfonyl chloride, followed by reductive amination.

  • Sulfonamide Formation:

    • Dissolve the substituted benzylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of 4-acetyl-benzenesulfonyl chloride (1.0 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Reductive Amination:

    • Dissolve the product from the previous step (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane).

    • Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq) and a catalytic amount of acetic acid.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the final derivative by column chromatography or recrystallization.[8]

Protocol for Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition

This method measures the catalytic activity of CA isoforms and the inhibitory effect of the synthesized derivatives.

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.

    • Indicator Solution: 0.2 mM Phenol Red in the assay buffer.

    • Enzyme Solution: Prepare stock solutions of the desired recombinant human CA isoforms (e.g., CA II and CA IX) in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.[7]

    • Inhibitor Solutions: Prepare a stock solution of the this compound derivative (e.g., 0.1 mM) in a suitable solvent (e.g., DMSO or water) and perform serial dilutions in the assay buffer.

    • Substrate Solution: Prepare fresh CO2-saturated deionized water by bubbling CO2 gas through it on ice.

  • Assay Procedure:

    • Pre-incubate the enzyme solution with the inhibitor solution (or vehicle for control) for 15 minutes at room temperature to allow for complex formation.[7]

    • Set up the stopped-flow instrument to monitor the absorbance change at 557 nm (the absorbance maximum of Phenol Red).

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow apparatus.

    • Record the initial rate of the hydration reaction for 10-100 seconds by monitoring the decrease in absorbance as the pH drops due to proton formation.[7]

    • Determine the initial velocity from the initial 5-10% of the reaction trace.[7]

  • Data Analysis:

    • Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the catalyzed rates.

    • Calculate the inhibition constants (Ki) using non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[7]

Quantitative Data Summary

The following tables summarize representative inhibitory activities and selectivity of this compound derivatives against 12-lipoxygenase and carbonic anhydrase isoforms.

Table 1: Inhibitory Activity of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives against 12-Lipoxygenase (12-LOX)

CompoundModificationIC50 (µM) for 12-LOXSelectivity vs. 15-LOX-1
Parent Scaffold -> 50-
Derivative 35 Optimized substituents on the benzylamino moiety0.08> 250-fold
Derivative 36 Further optimization of the benzylamino moiety0.06> 333-fold

Data extracted from literature and represents examples of successful optimization.[9]

Table 2: Inhibition Constants (Kd, µM) of Substituted Benzenesulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms

CompoundCA ICA IICA IXCA XIISelectivity for CA IX vs CA II
Acetazolamide (Standard) 0.250.0120.0250.005~0.5-fold
Derivative A > 1000.8314.5> 100~0.06-fold
Derivative B 1.110.6721.3> 100~0.03-fold

Data is illustrative and compiled from studies on various 4-aminobenzenesulfonamide derivatives.[2][10] Selectivity is calculated as (Kd for CA II) / (Kd for CA IX).

Visualizations

Signaling Pathways

G cluster_0 12-Lipoxygenase (12-LOX) Pathway AA Arachidonic Acid (AA) LOX12 12-Lipoxygenase AA->LOX12 HPETE 12(S)-HPETE LOX12->HPETE GPx Glutathione Peroxidase HPETE->GPx HETE 12(S)-HETE GPx->HETE Signaling Downstream Signaling (e.g., platelet aggregation, inflammation) HETE->Signaling

12-Lipoxygenase (12-LOX) signaling pathway.

G cluster_1 Carbonic Anhydrase IX (CAIX) in Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX CAIX_exp->CAIX Reaction CO2 + H2O ↔ H+ + HCO3- CAIX->Reaction pH_reg Extracellular pH Regulation (Acidification) Reaction->pH_reg Tumor Tumor Cell Proliferation, Invasion, and Metastasis pH_reg->Tumor

Role of Carbonic Anhydrase IX (CAIX) in cancer.
Experimental Workflow

G cluster_2 Workflow for Synthesis and Selectivity Screening Start Design of Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Screen Primary Enzyme Assay (e.g., 12-LOX or CAIX) Purification->Primary_Screen Hit_ID Hit Identification (Potent Inhibitors) Primary_Screen->Hit_ID Selectivity_Screen Selectivity Profiling (vs. Isoforms) Hit_ID->Selectivity_Screen Potent? SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Not Potent? Selectivity_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start

References

Validation & Comparative

Validation of 4-Amino-3-methoxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, has established them as significant drug targets. Sulfonamides represent a major class of CA inhibitors, with several compounds clinically used for the treatment of glaucoma, epilepsy, and altitude sickness. This guide provides a framework for the validation of novel CA inhibitors, using the structural motif of 4-amino-3-methoxybenzenesulfonamide as a reference point. Due to the limited publicly available data specifically for this compound, this guide will utilize data from well-characterized sulfonamides like Acetazolamide and Dorzolamide to illustrate the validation process and comparative analysis against key human (h) CA isoforms.

Comparative Inhibitory Activity

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Ki value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of established sulfonamide drugs against several key human carbonic anhydrase isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide2501274255.7
Dorzolamide39000.521.1244.5
Brinzolamide38000.750.8416.2
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Data for Acetazolamide, Dorzolamide, and Brinzolamide are compiled from various literature sources for comparative purposes.

Experimental Protocols

The determination of inhibitory constants for novel compounds against carbonic anhydrases is typically performed using a stopped-flow spectrophotometric assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The assay follows the change in pH, monitored by a colorimetric indicator, as the reaction proceeds. The initial rates of the catalyzed reaction are measured at various inhibitor concentrations to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX, etc.)

  • Substrate: CO2-saturated water

  • Buffer: HEPES or a similar biological buffer at a specific pH (e.g., 7.4)

  • pH indicator: p-Nitrophenol or a suitable indicator for the chosen pH range

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: A stock solution of the purified hCA isoform is prepared in the assay buffer.

  • Inhibitor Preparation: A series of dilutions of the inhibitor compound are prepared.

  • Assay Mixture: The enzyme solution and varying concentrations of the inhibitor are pre-incubated in the presence of the pH indicator.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength.

  • Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

  • IC50 Determination: The reaction rates are plotted against the inhibitor concentrations, and the data are fitted to a dose-response curve to determine the IC50 value.

  • Ki Calculation: The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Visualizing Experimental and Biological Pathways

To better understand the workflow of inhibitor validation and the biological context of carbonic anhydrase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis & Comparison Compound Synthesize/Acquire This compound Purify Purify & Characterize Compound Compound->Purify Assay Stopped-Flow CO2 Hydration Assay Purify->Assay Enzyme Express & Purify hCA Isoforms Enzyme->Assay IC50 Determine IC50 Values Assay->IC50 Ki Calculate Ki Values (Cheng-Prusoff) IC50->Ki Compare Compare Ki with Standard Inhibitors Ki->Compare Selectivity Determine Isoform Selectivity Profile Compare->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Caption: Workflow for the validation of a novel carbonic anhydrase inhibitor.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space (Cytosol) CO2_out CO2 CAIX hCA IX CO2_out->CAIX H2O_out H2O H2O_out->CAIX HCO3_out HCO3- H_out H+ pH_reg Intracellular pH Regulation H_out->pH_reg contributes to acidic microenvironment CAIX->HCO3_out catalyzes CAIX->H_out catalyzes Prolif Cell Proliferation & Survival pH_reg->Prolif promotes inhibitor This compound (Inhibitor) inhibitor->CAIX inhibits

Caption: Role of hCA IX in tumor microenvironment and its inhibition.

Conclusion

The validation of this compound as a carbonic anhydrase inhibitor requires a systematic approach involving enzymatic assays to determine its potency and selectivity against various human CA isoforms. By comparing its inhibition constants with those of established drugs, its potential as a novel therapeutic agent can be assessed. The experimental and biological frameworks provided in this guide offer a comprehensive roadmap for researchers and drug developers in the field of carbonic anhydrase inhibition. Further studies, including in vitro and in vivo models, would be necessary to fully elucidate the therapeutic potential of this and other novel sulfonamide-based inhibitors.

Unlocking Therapeutic Potential: A Comparative Guide to the SAR of 4-Amino-3-methoxybenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Amino-3-methoxybenzenesulfonamide analogs, detailing their structure-activity relationships (SAR) as anticancer agents, carbonic anhydrase inhibitors, and 12-lipoxygenase inhibitors. The following sections summarize key quantitative data, outline experimental protocols, and visualize relevant biological pathways and workflows.

Comparative Biological Activity of this compound Analogs

The this compound scaffold has served as a versatile template for the development of various therapeutic agents. Modifications to this core structure have yielded potent inhibitors of carbonic anhydrases, 12-lipoxygenase, and various cancer cell lines. The following tables summarize the structure-activity relationship data from multiple studies, highlighting the impact of different substituents on biological activity.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been extensively explored, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of this compound analogs and related sulfonamides against different cancer cell lines.

Compound/AnalogModificationCancer Cell LineIC50 (µM)Reference
Chalcone-Sulfonamide Hybrid (4) Chalcone moiety with 4-nitrophenyl and 4-methoxyphenyl sulfonamideMCF-7 (Breast)More potent than Tamoxifen[1]
Sulfonamide-linked Schiff Base (1) Schiff base tethered with sulfonamideMCF-7 (Breast)0.09[2]
Sulfonamide-linked Schiff Base (2) Schiff base tethered with sulfonamideMCF-7 (Breast)0.26[2]
Isatin-Sulfonamide Hybrid (32) Isatin moiety tethered with sulfonamide60 human cancer cell lines1.06 - 8.92[2]
2,5-Dichlorothiophene-3-sulfonamide (8b) 2,5-Dichlorothiophene moietyHeLa (Cervical), MDA-MB-231 (Breast), MCF-7 (Breast)7.2, 4.62, 7.13[3]
N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamide (19) Optimized benzenesulfonamide substitutionVarious cancer cell linesPotency enhancement over lead compound[4]
Thiourea Derivative (6) 3,5-diCF3Ph substituted thioureaMOLT-3 (Leukemia)5.07[5]
Thiourea Derivative (14) Fluoro-thiourea derivativeHepG2 (Liver), A549 (Lung), MDA-MB-231 (Breast)1.50 - 16.67[5]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.[6][7] The sulfonamide group is a classic zinc-binding group for CA inhibitors. The table below showcases the inhibition constants (Ki or Kd) of this compound analogs and related compounds against different CA isoforms.

Compound/AnalogModificationCA IsoformInhibition Constant (Ki/Kd)Reference
4-substituted diazobenzenesulfonamides Diazobenzene with cyclic aminesCA INanomolar affinities[8]
N-aryl-β-alanine derivatives (5, 6, 18) N-aryl-β-alanine moietyCA II0.83, 0.67, 0.67 µM (Kd)[8]
3-Amino-4-hydroxybenzenesulfonamide derivative (10) Aminoketone with phenyl substituentCA I, II, VII, IX, XIV0.14 - 3.1 µM (Kd)[9]
4-(3-alkyl/benzyl-guanidino)benzenesulfonamides Guanidine moietyCA VIISelective inhibitors[10]
12-Lipoxygenase Inhibition

12-Lipoxygenase (12-LOX) is an enzyme implicated in inflammatory diseases and cancer.[3][11] Analogs of this compound have been investigated as potent and selective 12-LOX inhibitors.

Compound/AnalogModificationIC50 (µM)Reference
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (1) 2-hydroxy-3-methoxybenzylamino group~4.5[12]
Analog 19 (3-Cl) 3-Chloro substitution on the benzyl ring6.2[12]
Analog 22 (4-Br) 4-Bromo substitution on the benzyl ring2.2[12]
Analog 27 (4-Cl) 4-Chloro substitution on the benzyl ring6.3[12]
Analog 35 Optimized scaffoldNanomolar potency[3]
Analog 36 Optimized scaffoldNanomolar potency[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides an overview of the key experimental protocols used in the synthesis and biological evaluation of this compound analogs.

General Synthesis of Sulfonamides

The synthesis of sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine.[13][14][15] A general procedure is as follows:

  • Formation of Sulfonyl Chloride: The starting material, often an aromatic compound, is treated with chlorosulfonic acid, typically at low temperatures (0-5 °C), to generate the corresponding sulfonyl chloride.[1]

  • Reaction with Amine: The synthesized sulfonyl chloride is then reacted with the desired amine in the presence of a base (e.g., K2CO3, pyridine) to form the sulfonamide linkage.[1] The reaction can be carried out in a suitable solvent or under solvent-free conditions.[1]

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.[13]

A one-pot synthesis method has also been developed, converting aromatic acids to sulfonyl chlorides followed by amination in the same reaction vessel.[16]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[17][18]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-20,000 cells/well) and incubated overnight to allow for cell attachment.[17]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity can be measured using various methods, including a colorimetric assay that utilizes the esterase activity of CA.

  • Enzyme and Inhibitor Preparation: A solution of the carbonic anhydrase enzyme and various concentrations of the inhibitor are prepared in an appropriate buffer.

  • Reaction Initiation: The reaction is initiated by adding a substrate, such as p-nitrophenyl acetate (p-NPA), which is hydrolyzed by the esterase activity of CA to produce the chromophore p-nitrophenol.

  • Absorbance Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm over time in a kinetic mode.[19]

  • Data Analysis: The inhibitory activity is determined by comparing the rate of the enzymatic reaction in the presence and absence of the inhibitor. The IC50 or Ki values are then calculated.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Signaling_Pathway_Carbonic_Anhydrase_in_Cancer cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_ext CO2 CAIX Carbonic Anhydrase IX (CAIX) CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H_ext H+ Invasion Invasion & Metastasis H_ext->Invasion Promotes HCO3_ext HCO3- CAIX->H_ext Catalysis CAIX->HCO3_ext CO2_int CO2 CO2_int->CO2_ext Diffuses out H2O_int H2O H_int H+ H_int->H_ext Exported HCO3_int HCO3- HCO3_int->HCO3_ext Transported Proliferation Cell Proliferation & Survival HCO3_int->Proliferation Supports Metabolism Tumor Cell Metabolism Metabolism->CO2_int Produces

Caption: Carbonic Anhydrase IX (CAIX) signaling pathway in the tumor microenvironment.

Signaling_Pathway_12_Lipoxygenase Arachidonic_Acid Arachidonic Acid (AA) 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX Substrate 12_HPETE 12(S)-HPETE 12_LOX->12_HPETE Catalyzes GSH_Px Glutathione Peroxidase 12_HPETE->GSH_Px Reduced by 12_HETE 12(S)-HETE GSH_Px->12_HETE Inflammation Inflammation 12_HETE->Inflammation Promotes Cell_Proliferation Cell Proliferation 12_HETE->Cell_Proliferation Stimulates Angiogenesis Angiogenesis 12_HETE->Angiogenesis Induces

Caption: The 12-Lipoxygenase (12-LOX) signaling pathway in inflammation and cancer.

Experimental_Workflow_Sulfonamide_Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Aromatic Starting Material Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid, 0-5°C) Start->Chlorosulfonation Sulfonyl_Chloride Aryl Sulfonyl Chloride Chlorosulfonation->Sulfonyl_Chloride Amine_Addition Reaction with Amine (Base, Solvent/Solvent-free) Sulfonyl_Chloride->Amine_Addition Crude_Product Crude Sulfonamide Product Amine_Addition->Crude_Product Purification Purification (Recrystallization/ Column Chromatography) Crude_Product->Purification Pure_Product Pure Sulfonamide Analog Purification->Pure_Product Characterization Characterization (NMR, IR, Mass Spec) Pure_Product->Characterization

Caption: General experimental workflow for the synthesis of sulfonamide analogs.

Experimental_Workflow_Anticancer_Assay Cell_Seeding Seed Cancer Cells in 96-well plates Incubation1 Incubate Overnight (Cell Attachment) Cell_Seeding->Incubation1 Compound_Treatment Treat with Sulfonamide Analogs (Various Concentrations) Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Value Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the in vitro anticancer activity (MTT) assay.

References

Comparative Analysis of Synthetic Routes to 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies for a Key Sulfonamide Intermediate

4-Amino-3-methoxybenzenesulfonamide is a crucial building block in the synthesis of various pharmaceutical compounds. The efficiency, cost-effectiveness, and environmental impact of its production are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two primary synthetic routes to this important intermediate, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Executive Summary

Two plausible synthetic routes for this compound are presented and compared.

  • Route 1 commences with the readily available 2-methoxyaniline (o-anisidine). This pathway involves a four-step sequence: N-acetylation to protect the amino group, chlorosulfonation, amination to introduce the sulfonamide functionality, and subsequent deprotection to yield the final product.

  • Route 2 utilizes 2-methoxy-1-nitrobenzene as the starting material. This route proceeds through chlorosulfonation, amination of the resulting sulfonyl chloride, and concludes with the reduction of the nitro group to the desired amine.

The following sections provide a detailed breakdown of each route, including a quantitative comparison of yields and reaction conditions, comprehensive experimental procedures, and graphical representations of the synthetic workflows.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each step of the two proposed synthesis routes. This allows for a direct comparison of the efficiency and resource requirements of each pathway.

Parameter Route 1: From 2-Methoxyaniline Route 2: From 2-Methoxy-1-nitrobenzene
Starting Material 2-Methoxyaniline (o-Anisidine)2-Methoxy-1-nitrobenzene
Step 1 N-Acetylation Chlorosulfonation
Reaction2-Methoxyaniline + Acetic Anhydride2-Methoxy-1-nitrobenzene + Chlorosulfonic Acid
Yield~95%~90% (estimated)
Temp. (°C)Room Temperature0-5 °C
Time (h)12-3
Step 2 Chlorosulfonation Amination
Reaction2-Methoxyacetanilide + Chlorosulfonic Acid3-Methoxy-4-nitrobenzenesulfonyl chloride + Ammonia
Yield~85% (estimated)~95%
Temp. (°C)50-60 °CRoom Temperature
Time (h)4-61-2
Step 3 Amination Nitro Group Reduction
Reaction4-Acetamido-3-methoxybenzenesulfonyl chloride + Ammonia3-Methoxy-4-nitrobenzenesulfonamide + Reducing Agent (e.g., Fe/HCl)
Yield~95%~90%
Temp. (°C)Room Temperature60-80 °C
Time (h)1-23-5
Step 4 Deprotection (Hydrolysis) -
Reaction4-Acetamido-3-methoxybenzenesulfonamide + Acid/Base-
Yield~90%-
Temp. (°C)80-100 °C-
Time (h)2-4-
Overall Yield ~69% ~77%
Number of Steps 43

Experimental Protocols

Route 1: Synthesis from 2-Methoxyaniline

Step 1: N-Acetylation of 2-Methoxyaniline

To a stirred solution of 2-methoxyaniline (1.0 eq) in glacial acetic acid, an equimolar amount of acetic anhydride is added dropwise at room temperature. The reaction mixture is stirred for 1 hour. Upon completion, the mixture is poured into ice-water, and the resulting precipitate of 2-methoxyacetanilide is collected by filtration, washed with water, and dried.

Step 2: Chlorosulfonation of 2-Methoxyacetanilide

2-Methoxyacetanilide (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid (at least 5 eq) at 0-5 °C with vigorous stirring. After the addition is complete, the reaction mixture is gradually heated to 50-60 °C and maintained for 4-6 hours. The reaction is then cooled and carefully poured onto crushed ice. The precipitated 4-acetamido-3-methoxybenzenesulfonyl chloride is filtered, washed with cold water, and dried under vacuum.

Step 3: Amination of 4-Acetamido-3-methoxybenzenesulfonyl chloride

The crude 4-acetamido-3-methoxybenzenesulfonyl chloride (1.0 eq) is added to a concentrated aqueous solution of ammonia (excess) at room temperature. The mixture is stirred for 1-2 hours until the reaction is complete (monitored by TLC). The resulting precipitate, 4-acetamido-3-methoxybenzenesulfonamide, is collected by filtration, washed with water, and dried.

Step 4: Deprotection of 4-Acetamido-3-methoxybenzenesulfonamide

The 4-acetamido-3-methoxybenzenesulfonamide (1.0 eq) is refluxed in an aqueous solution of hydrochloric acid (e.g., 10% HCl) for 2-4 hours. The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product. The this compound is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Route 2: Synthesis from 2-Methoxy-1-nitrobenzene

Step 1: Chlorosulfonation of 2-Methoxy-1-nitrobenzene

2-Methoxy-1-nitrobenzene (1.0 eq) is added dropwise to an excess of chlorosulfonic acid (at least 5 eq) at 0-5 °C with constant stirring. The reaction mixture is stirred at this temperature for 2-3 hours. The mixture is then carefully poured onto crushed ice. The solid product, 3-methoxy-4-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.

Step 2: Amination of 3-Methoxy-4-nitrobenzenesulfonyl chloride

The obtained 3-methoxy-4-nitrobenzenesulfonyl chloride (1.0 eq) is slowly added to a concentrated aqueous solution of ammonia (excess) at room temperature. The reaction is stirred for 1-2 hours. The resulting 3-methoxy-4-nitrobenzenesulfonamide precipitate is filtered, washed with water, and dried.

Step 3: Reduction of 3-Methoxy-4-nitrobenzenesulfonamide

To a stirred suspension of 3-methoxy-4-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water, iron powder (excess) and a catalytic amount of hydrochloric acid are added. The mixture is heated to 60-80 °C for 3-5 hours. After the reaction is complete, the hot solution is filtered to remove the iron catalyst. The filtrate is cooled, and the precipitated this compound is collected by filtration, washed with water, and recrystallized.

Visualization of Synthesis Routes

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route1 A 2-Methoxyaniline B N-Acetylation (Acetic Anhydride) A->B Yield: ~95% C 2-Methoxyacetanilide B->C D Chlorosulfonation (ClSO3H) C->D Yield: ~85% E 4-Acetamido-3-methoxy- benzenesulfonyl chloride D->E F Amination (NH3) E->F Yield: ~95% G 4-Acetamido-3-methoxy- benzenesulfonamide F->G H Deprotection (H+) G->H Yield: ~90% I 4-Amino-3-methoxy- benzenesulfonamide H->I

Caption: Synthetic pathway for Route 1 starting from 2-methoxyaniline.

Route2 A 2-Methoxy-1-nitrobenzene B Chlorosulfonation (ClSO3H) A->B Yield: ~90% C 3-Methoxy-4-nitro- benzenesulfonyl chloride B->C D Amination (NH3) C->D Yield: ~95% E 3-Methoxy-4-nitro- benzenesulfonamide D->E F Reduction (Fe/HCl) E->F Yield: ~90% G 4-Amino-3-methoxy- benzenesulfonamide F->G

Caption: Synthetic pathway for Route 2 starting from 2-methoxy-1-nitrobenzene.

Comparative Analysis and Conclusion

Route 1 (from 2-Methoxyaniline):

  • Advantages: This route utilizes a readily available and relatively inexpensive starting material. The individual reaction steps are generally high-yielding and employ common laboratory reagents. The protection-deprotection strategy is a classic and well-understood approach in organic synthesis.

  • Disadvantages: This route involves four distinct steps, which can increase the overall synthesis time and potential for material loss. The use of chlorosulfonic acid requires careful handling due to its corrosive nature.

Route 2 (from 2-Methoxy-1-nitrobenzene):

  • Advantages: This route is shorter, consisting of only three steps, which can lead to a higher overall yield and reduced production time. It avoids the need for a protection-deprotection sequence for the amino group.

  • Disadvantages: The starting material, 2-methoxy-1-nitrobenzene, may be more expensive or less readily available than 2-methoxyaniline. The chlorosulfonation of a nitro-substituted aromatic ring can sometimes be less regioselective or require more stringent conditions compared to an acetanilide. The final reduction step adds a process that requires careful control to ensure complete conversion without affecting the sulfonamide group.

Overall Recommendation:

Both routes present viable pathways for the synthesis of this compound. The choice between the two will likely depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the specific equipment and safety protocols available in the laboratory.

For smaller-scale laboratory preparations where the starting material cost is less of a concern, the three-step Route 2 may be preferable due to its higher overall estimated yield and shorter reaction sequence. For larger-scale industrial production, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable option. Route 1 , despite having an additional step, might be more cost-effective if 2-methoxyaniline is significantly cheaper than 2-methoxy-1-nitrobenzene.

Researchers are encouraged to perform small-scale trial runs of both routes to determine the optimal conditions and yields within their specific laboratory settings before committing to a larger-scale synthesis.

Navigating the Bioactivity of 4-Amino-3-methoxybenzenesulfonamide Derivatives: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro and in vivo activity of the specific compound 4-Amino-3-methoxybenzenesulfonamide is not available in current scientific literature. However, significant research has been conducted on its derivatives, providing valuable insights into their potential therapeutic applications. This guide focuses on a well-studied class of these derivatives, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides, which have demonstrated potent and selective inhibitory activity against 12-lipoxygenase (in vitro), a key enzyme implicated in inflammation and other disease processes.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available in vitro data, experimental methodologies, and the relevant biological pathways.

In Vitro Activity: Inhibition of 12-Lipoxygenase

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit 12-lipoxygenase (12-LOX), an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids to produce bioactive signaling molecules called hydroxyeicosatetraenoic acids (HETEs).[1][2] These molecules are involved in physiological responses such as inflammation, platelet aggregation, and cell proliferation.[1][2]

The following table summarizes the in vitro inhibitory activity of selected 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives against 12-LOX.

Compound IDModification on BenzenesulfonamideIC50 (µM) for 12-LOXNotes
1 Unsubstituted4.8Parent compound for comparison.
19 3-Chloro6.2Comparable activity to the parent compound.
22 4-Bromo2.2~2-fold improvement in activity.
27 4-Chloro6.3Comparable activity to the parent compound.
28 4-Methoxy22Reduced activity compared to the parent compound.
23 3-Methyl> 40Drastic loss of activity.
24 3-Amino> 40Drastic loss of activity.
25 3-Nitro> 40Drastic loss of activity.

Data sourced from Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.[2]

Experimental Protocols

Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Compound 5)

A key intermediate in the synthesis of the evaluated derivatives is compound 5. Its preparation is as follows:

  • A mixture of commercially available 4-aminobenzenesulfonamide (4) and 2-hydroxy-3-methoxybenzaldehyde is prepared in ethanol.

  • The mixture is refluxed for 6 hours.

  • Following the reflux, the mixture is treated with sodium borohydride.

  • The resulting compound 5 is obtained in a 95% yield.[2]

Further modifications are then made to this core structure to produce the various derivatives.

In Vitro 12-Lipoxygenase Inhibition Assay

The inhibitory activity of the synthesized compounds against 12-LOX was determined using a standardized laboratory assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were measured. While the specific proprietary details of the assay are not fully disclosed in the source, such assays typically involve:

  • Incubating the purified 12-LOX enzyme with the test compound at various concentrations.

  • Initiating the enzymatic reaction by adding the substrate, such as arachidonic acid.

  • Measuring the formation of the product (e.g., 12-HETE) over time using techniques like spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculating the percentage of inhibition at each compound concentration and determining the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 12-lipoxygenase signaling pathway and a general workflow for the synthesis and evaluation of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.

12_Lipoxygenase_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 HETE_12 12-Hydroxyeicosatetraenoic Acid (12-HETE) LOX12->HETE_12 Biological_Effects Biological Effects (Inflammation, Platelet Aggregation, Cell Proliferation) HETE_12->Biological_Effects Inhibitor 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide Derivatives Inhibitor->LOX12

Caption: The 12-Lipoxygenase signaling pathway and the inhibitory action of the benzenesulfonamide derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation Start_Materials 4-Aminobenzenesulfonamide & 2-Hydroxy-3-methoxybenzaldehyde Reaction Reflux with NaBH4 Start_Materials->Reaction Intermediate Compound 5 Reaction->Intermediate Derivatization Further Modifications Intermediate->Derivatization Final_Compounds Target Derivatives Derivatization->Final_Compounds Assay 12-LOX Inhibition Assay Final_Compounds->Assay Data_Analysis IC50 Determination Assay->Data_Analysis

Caption: General workflow for the synthesis and in vitro evaluation of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.

Concluding Remarks

The available in vitro data strongly suggest that derivatives of this compound are promising candidates for the development of novel 12-lipoxygenase inhibitors. The structure-activity relationship studies indicate that substitutions on the benzenesulfonamide ring significantly influence the inhibitory potency. Specifically, halogen substitutions at the 4-position appear to enhance activity, while other modifications can lead to a substantial decrease in potency.

References

Profiling the Cross-Reactivity of 4-Amino-3-methoxybenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of 4-Amino-3-methoxybenzenesulfonamide and related sulfonamide-based compounds. Given the limited specific data on this particular molecule, this guide establishes a framework for assessing its likely cross-reactivity by comparing it with structurally similar and well-characterized sulfonamides. The primary focus is on the interaction with the human carbonic anhydrase (hCA) isozyme family, a major target for sulfonamide drugs, to illustrate the principles of selectivity and off-target effects.

Executive Summary

The cross-reactivity of sulfonamides is a critical factor in drug development, influencing both efficacy and adverse effect profiles. While the term "sulfa allergy" often raises concerns, a nuanced understanding of chemical structures is essential. Hypersensitivity reactions are most commonly associated with arylamine sulfonamides (containing an aniline-like moiety), a feature present in this compound. However, beyond allergic reactions, the broader cross-reactivity against related enzymes dictates the therapeutic window of a compound. For non-antibiotic sulfonamides, the most significant off-target interactions often occur within the carbonic anhydrase family. This guide demonstrates that selectivity across hCA isozymes varies significantly based on the substitution patterns of the benzenesulfonamide core.

Comparative Analysis of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Different isozymes are expressed in various tissues and play roles in diverse physiological processes, from pH regulation to gluconeogenesis. Inhibition of specific isozymes is therapeutically desirable for conditions like glaucoma (hCA II), while inhibition of others (e.g., hCA I) can lead to side effects. Therefore, profiling a sulfonamide against a panel of hCA isozymes is a key step in determining its cross-reactivity and selectivity.

The following table summarizes the inhibition constants (Ki, in nM) of several representative benzenesulfonamide derivatives against key human carbonic anhydrase isozymes. This data, compiled from published studies, serves as a benchmark for predicting the potential behavior of this compound.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Profile
Acetazolamide 2501274255.7Potent inhibitor of hCA II, IX, XII
4-Aminobenzenesulfonamide 1800210---Weak inhibitor
4-Aminoethyl-benzenesulfonamide derivative (cpd 14) 22.14.4---Potent hCA II inhibitor[1]
4-Carboxy-benzenesulfonamide derivative (cpd 25) >1000029.4---Selective for hCA II over hCA I[1]
Mono-tailed sulfonamide (cpd 1) 458.1153.76200-113.2Moderate inhibitor of I, II, XII[2]
Mono-tailed sulfonamide (cpd 5) 68.462.81100-55.4Pan-inhibitor of I, II, XII[2]

Note: Lower Ki values indicate stronger inhibition. Data is illustrative and sourced from multiple studies for comparative purposes.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and reproducible experimental methods. The following are standard protocols for assessing sulfonamide inhibition of carbonic anhydrases.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition. It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which causes a pH change monitored by an indicator dye.

Principle: The assay is conducted in a stopped-flow instrument that rapidly mixes two solutions: an enzyme/inhibitor solution and a CO₂-saturated solution. The subsequent pH decrease is monitored spectrophotometrically using a pH indicator (e.g., phenol red). The rate of pH change is proportional to the CA activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES or TRIS buffer with a constant ionic strength (e.g., 20 mM NaClO₄), pH 7.5.

    • Enzyme Solution: A stock solution of purified human carbonic anhydrase isozyme (e.g., hCA I, II, etc.) is diluted in the assay buffer to a final concentration of ~10 nM.

    • Inhibitor Solutions: The test compound (e.g., this compound) is serially diluted in the assay buffer to create a range of concentrations.

    • CO₂ Solution: The assay buffer is saturated with CO₂ gas.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with the inhibitor solution (or buffer for control) for 15 minutes at a controlled temperature (e.g., 20°C).

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer in the stopped-flow apparatus.

    • The change in absorbance of the pH indicator is recorded over time (10-100 seconds).

  • Data Analysis:

    • The initial rates of the reaction are determined from the slope of the absorbance curve.

    • Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a target protein.

Principle: Most proteins unfold (melt) when heated. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its Tm. This unfolding is monitored using an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed as the protein unfolds, causing an increase in fluorescence.

Protocol:

  • Reagent Preparation:

    • Protein Solution: Purified hCA isozyme diluted in a suitable buffer.

    • Inhibitor Solutions: Serial dilutions of the test compound.

    • Fluorescent Dye: A stock solution of a dye like SYPRO Orange.

  • Assay Procedure:

    • In a 96- or 384-well PCR plate, the protein solution, inhibitor solution, and fluorescent dye are mixed.

    • The plate is placed in a real-time PCR instrument.

    • The temperature is gradually increased (e.g., from 25°C to 95°C), and the fluorescence is measured at each temperature increment.

  • Data Analysis:

    • A melting curve (fluorescence vs. temperature) is generated.

    • The Tm is determined as the midpoint of the transition.

    • The change in melting temperature (ΔTm) in the presence of the inhibitor is used to calculate the dissociation constant (Kd).[3]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological and experimental processes. The following visualizations, created using the DOT language, illustrate a key signaling pathway involving carbonic anhydrase and the experimental workflow for its analysis.

G Experimental Workflow for CA Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Purified hCA Isozyme incubate Pre-incubate Enzyme with Compound prep_enzyme->incubate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubate prep_buffer Prepare CO2-Saturated Buffer mix Rapid Mixing in Stopped-Flow Apparatus prep_buffer->mix incubate->mix measure Measure Absorbance Change over Time mix->measure calc_rates Calculate Initial Reaction Rates measure->calc_rates fit_model Fit Data to Inhibition Model calc_rates->fit_model determine_ki Determine Ki Value fit_model->determine_ki

Caption: Workflow for determining carbonic anhydrase inhibition constants using a stopped-flow assay.

G Role of Carbonic Anhydrase in Tumor Cell pH Regulation cluster_cell Tumor Cell cluster_extra Extracellular Space metabolism Cellular Metabolism (e.g., Glycolysis) co2_in CO2 (intracellular) metabolism->co2_in produces h_in H+ (intracellular) metabolism->h_in produces acid co2_out CO2 (extracellular) co2_in->co2_out diffuses h_out H+ (extracellular) h_in->h_out efflux hco3_in HCO3- (intracellular) hco3_out HCO3- (extracellular) co2_out->hco3_out hydration/ dehydration hco3_out->h_out ca9 CA-IX (Membrane-Bound) ca9->co2_out ca9->h_out ca9->hco3_out nhe1 NHE1 nhe1->h_in nhe1->h_out

References

Benchmarking 4-Amino-3-methoxybenzenesulfonamide Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Amino-3-methoxybenzenesulfonamide against established carbonic anhydrase (CA) inhibitors. While direct inhibitory activity data for this compound against specific carbonic anhydrase isoforms was not available in the reviewed literature, this document serves as a foundational resource by presenting the performance of well-characterized inhibitors and detailing the experimental protocols for assessing potential CA inhibitory activity.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid secretion. Consequently, inhibitors of carbonic anhydrases have found therapeutic applications as diuretics, anti-glaucoma agents, and in the treatment of certain neurological disorders.[1][2][3][4][5] The primary mechanism of action for sulfonamide-based inhibitors involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.

Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified representation of the role of carbonic anhydrase in aqueous humor secretion in the ciliary body of the eye, a key target for anti-glaucoma therapies. The diagram highlights the point of inhibition for carbonic anhydrase inhibitors.

cluster_ciliary_epithelium Ciliary Epithelium CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Hydration H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives CA->H2CO3 Inhibitors Known CA Inhibitors (e.g., Acetazolamide, Dorzolamide) This compound (Potential Inhibitor) Inhibitors->CA Inhibition

Figure 1: Simplified signaling pathway of carbonic anhydrase in aqueous humor secretion and the point of inhibition.

Comparative Performance of Known Carbonic Anhydrase Inhibitors

While no direct inhibitory data for this compound is available, the following table summarizes the reported IC50 and Ki values for well-established carbonic anhydrase inhibitors against various human (h) CA isoforms. This data provides a benchmark for the potency and selectivity that would be expected from a novel inhibitor.

InhibitorTarget IsoformIC50 (nM)Ki (nM)
Acetazolamide hCA I-250
hCA II-12
hCA IV-74
hCA IX3025
Dorzolamide hCA I600-
hCA II0.181.9
hCA IV6.931
Brinzolamide hCA I~1365-
hCA II3.190.13
hCA IV45.3-

Note on this compound: Extensive searches of scientific literature did not yield specific IC50 or Ki values for this compound against any carbonic anhydrase isoform. Therefore, a direct quantitative comparison is not possible at this time. Further experimental evaluation is required to determine its inhibitory potential.

Experimental Protocols

To assess the potential carbonic anhydrase inhibitory activity of this compound, a well-established in vitro assay can be employed. The following is a detailed protocol for a colorimetric-based carbonic anhydrase activity assay.

Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test compound: this compound

  • Known inhibitor (positive control): Acetazolamide

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

cluster_workflow Experimental Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Add Enzyme and Inhibitor to Microplate Wells A->B C Pre-incubate at Room Temperature B->C D Add Substrate (NPA) to Initiate Reaction C->D E Measure Absorbance at 405 nm (Kinetic Reading) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Figure 2: Experimental workflow for the colorimetric carbonic anhydrase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound) and the positive control (Acetazolamide) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control in Assay Buffer.

    • Prepare a solution of purified human carbonic anhydrase in Assay Buffer.

    • Prepare a solution of 4-Nitrophenyl acetate (NPA) in a solvent such as ethanol.

  • Assay Setup:

    • In a 96-well microplate, add the following to respective wells:

      • Blank: Assay Buffer only.

      • Control (No Inhibitor): Carbonic anhydrase solution and Assay Buffer.

      • Test Compound: Carbonic anhydrase solution and the desired concentration of this compound.

      • Positive Control: Carbonic anhydrase solution and the desired concentration of Acetazolamide.

    • The final volume in each well should be consistent.

  • Pre-incubation:

    • Incubate the microplate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the NPA substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm.

    • Take kinetic readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

This guide has provided a framework for benchmarking this compound as a potential carbonic anhydrase inhibitor. While direct comparative data is currently unavailable for this specific compound, the provided information on established inhibitors and the detailed experimental protocol offer a clear path forward for its evaluation. The determination of its IC50 and Ki values against a panel of carbonic anhydrase isoforms will be crucial in understanding its potential as a therapeutic agent and its selectivity profile. Researchers are encouraged to perform the outlined experimental procedures to generate the necessary data for a comprehensive comparison.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally similar compounds is paramount. This guide provides a detailed structural comparison of 4-Amino-3-methoxybenzenesulfonamide with its closely related analogs, focusing on their inhibitory performance against key biological targets. The following sections present quantitative data, detailed experimental methodologies, and visual representations of structure-activity relationships and experimental workflows.

At the heart of this comparison is the benzenesulfonamide scaffold, a cornerstone in medicinal chemistry. The seemingly minor alterations in substituent groups on the benzene ring can lead to significant shifts in biological activity, particularly in its well-established roles as a carbonic anhydrase inhibitor and an antibacterial agent. This guide will delve into the comparative performance of this compound and its structural cousins, primarily focusing on the impact of substitutions at the 3-position of the benzene ring.

Comparative Analysis of Inhibitory Activity

While direct, publicly available experimental data for this compound is limited, a robust comparative analysis can be constructed by examining its closest structural analogs. The primary focus of this comparison will be on carbonic anhydrase (CA) inhibition, a well-documented activity of benzenesulfonamides. We will draw heavily on data from studies on 3-amino-4-hydroxy-benzenesulfonamide derivatives to infer the performance of the 3-methoxy variant.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The inhibitory activity of sulfonamides against CAs is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating more potent inhibition.

The following table summarizes the inhibitory activity of key structural analogs against several human carbonic anhydrase (hCA) isoforms. The data for the 3-hydroxy analog provides a strong basis for estimating the potential activity of the 3-methoxy compound. Generally, the electronic and steric effects of a methoxy group versus a hydroxyl group can lead to differences in binding affinity.

Table 1: Comparative Carbonic Anhydrase Inhibition Data (Kd in µM)

CompoundStructurehCA I (Kd)hCA II (Kd)hCA IX (Kd)hCA XII (Kd)
4-Amino-3-hydroxybenzenesulfonamide Weak0.14 - 3.10.14 - 3.1Weak
4-Aminobenzenesulfonamide (Sulfanilamide) 250.240.0370.037
4-Amino-3-chlorobenzenesulfonamide Data not availablePotentPotentPotent
4-Amino-3-methylbenzenesulfonamide Data not availableData not availableData not availableData not available

Note: Data for 4-Amino-3-hydroxybenzenesulfonamide is derived from studies on its derivatives and represents a range of observed affinities. Data for Sulfanilamide represents Ki values for comparison. The potency of chloro-substituted analogs is noted from qualitative structure-activity relationship studies.

The substitution at the 3-position significantly influences the binding affinity to the active site of carbonic anhydrases. The data suggests that electron-donating groups like hydroxyl can contribute to potent inhibition, particularly against isoforms II and IX. It is plausible that the methoxy group in this compound would exhibit a similar, if not slightly modulated, inhibitory profile due to its electronic and steric properties.

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives is governed by the nature and position of substituents on the aromatic ring and the sulfonamide group. The following diagram illustrates the key structural features influencing carbonic anhydrase inhibition.

SAR cluster_0 Benzenesulfonamide Core cluster_1 Key Structural Modifications & Activity Core General Structure Structure R1 R1 (Position 4) Activity Biological Activity (e.g., CA Inhibition) R1->Activity Amino group essential for potent activity R2 R2 (Position 3) R2->Activity Substituents (e.g., -OH, -OCH3, -Cl) modulate potency and selectivity R3 R3 (Sulfonamide N) R3->Activity Substitution on the nitrogen can alter potency and isoform selectivity FTSA_Workflow start Start prep_protein Prepare Protein Solution (Carbonic Anhydrase) start->prep_protein prep_ligand Prepare Ligand Solutions (Sulfonamide Derivatives) start->prep_ligand mix Mix Protein, Ligand, and Fluorescent Dye (e.g., SYPRO Orange) prep_protein->mix prep_ligand->mix pcr Perform Thermal Melt in a Real-Time PCR Instrument mix->pcr data Monitor Fluorescence Intensity with Increasing Temperature pcr->data analysis Determine Melting Temperature (Tm) for each Ligand Concentration data->analysis kd Calculate Dissociation Constant (Kd) from Tm shifts analysis->kd end End kd->end MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Sulfonamide Compound in Broth start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate the Plate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end

Unveiling the Binding Secrets: A Comparative Guide to 4-Amino-3-methoxybenzenesulfonamide's Engagement with Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction between a compound and its biological target is paramount. This guide provides a comparative analysis of the binding mode of a representative 4-aminobenzenesulfonamide derivative to its target, human Carbonic Anhydrase II (CA II), benchmarked against the well-established inhibitor, Acetazolamide. We delve into the quantitative binding data and provide detailed experimental protocols for key assays used to determine these interactions.

The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. The binding of sulfonamide-based inhibitors is primarily dictated by the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. However, substitutions on the benzene ring can significantly influence binding affinity and selectivity.

Comparative Analysis of Binding Affinity

To illustrate the binding characteristics of a 4-aminobenzenesulfonamide derivative, we compare the binding affinity of a representative compound, 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide , with the clinically used inhibitor Acetazolamide against human Carbonic Anhydrase II. The inhibition constants (Kᵢ) are key metrics for this comparison, with lower values indicating stronger binding.

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)
4-amino-N-(4-sulfamoylphenyl)benzenesulfonamidehCA II5.3
AcetazolamidehCA II12.0

Data sourced from studies on N-((4-sulfamoylphenyl)carbamothioyl) amides and established data for Acetazolamide.

The data clearly indicates that the representative 4-aminobenzenesulfonamide derivative exhibits a higher affinity for human Carbonic Anhydrase II than Acetazolamide, as evidenced by its lower inhibition constant.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinities for carbonic anhydrase inhibitors is commonly achieved through biophysical techniques such as the Fluorescent Thermal Shift Assay (FTSA) and Isothermal Titration Calorimetry (ITC).

Fluorescent Thermal Shift Assay (FTSA)

This high-throughput method measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding.

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, causing an increase in fluorescence. The binding of a ligand stabilizes the protein, resulting in a higher Tₘ.

Protocol:

  • Protein and Ligand Preparation:

    • Prepare a stock solution of purified human Carbonic Anhydrase II in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare serial dilutions of the test compounds (4-aminobenzenesulfonamide derivative and Acetazolamide) in the same buffer.

  • Assay Setup:

    • In a 96-well PCR plate, add the CA II protein solution, the fluorescent dye (e.g., SYPRO Orange), and the serially diluted compounds. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to obtain the melting curves.

    • Determine the Tₘ for the protein in the presence of each ligand concentration.

    • The change in Tₘ (ΔTₘ) is then used to calculate the dissociation constant (Kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein at a constant temperature. The heat released or absorbed during the binding event is measured.

Protocol:

  • Sample Preparation:

    • Prepare solutions of purified CA II and the test compounds in the same degassed buffer (e.g., 50 mM phosphate buffer, pH 7.0). The protein is placed in the sample cell and the ligand in the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the protein solution in the ITC instrument.

    • Measure the heat change after each injection until the protein is saturated with the ligand.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for confirming the binding mode of a compound to its target protein.

experimental_workflow cluster_prep Preparation cluster_binding Binding Assays cluster_structural Structural Analysis cluster_analysis Data Analysis & Confirmation Compound Compound Selection & Synthesis FTSA Fluorescent Thermal Shift Assay (FTSA) Compound->FTSA ITC Isothermal Titration Calorimetry (ITC) Compound->ITC Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy Compound->NMR Protein Target Protein Purification Protein->FTSA Protein->ITC Protein->Xray Protein->NMR Data Quantitative Data (Ki, Kd, IC50) FTSA->Data ITC->Data Mode Binding Mode Confirmation Xray->Mode NMR->Mode Data->Mode

Caption: Experimental workflow for confirming compound binding mode.

This comprehensive approach, combining quantitative binding assays with structural biology techniques, provides a robust framework for elucidating the precise binding mode of 4-aminobenzenesulfonamide derivatives and other inhibitors to their biological targets, thereby guiding rational drug design and development.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-Amino-3-methoxybenzenesulfonamide (CAS No. 37559-30-1), a compound utilized in various research and development applications.

Chemical and Physical Properties

A summary of the key identifiers for this compound is provided in the table below for easy reference.

IdentifierValue
Chemical Name This compound
CAS Number 37559-30-1[1][2][3]
Molecular Formula C₇H₁₀N₂O₃S[3]
Molecular Weight 202.23 g/mol [3]

Disposal Procedures

While a specific Safety Data Sheet (SDS) for this compound indicates no known hazards, it is a best practice in laboratory settings to treat all novel or lesser-studied compounds with a high degree of caution.[2] The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to potential exposure and environmental release. For related chemical structures, the general guidance is to dispose of the material as chemical waste through a licensed contractor.[4][5][6]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Containment: Should a spill occur, sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is known.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[4][5][6] Inform the disposal company of the chemical identity and any available safety information.

  • Decontamination: Thoroughly clean any contaminated surfaces with an appropriate solvent and wash hands after handling.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Collection cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe 1. Assess Task collect Collect Waste in a Labeled, Sealed Container ppe->collect 2. Handle Chemical segregate Segregate from Incompatible Wastes collect->segregate 3. Prepare for Storage storage Store in a Designated Well-Ventilated Area segregate->storage 4. Interim Storage contact Contact Approved Waste Disposal Company storage->contact 5. Arrange Disposal end End: Waste Transferred for Professional Disposal contact->end 6. Complete Transfer

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Amino-3-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-3-methoxybenzenesulfonamide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety GogglesChemical splash goggles.
Skin and Body Lab CoatFull-length laboratory coat.
Respiratory RespiratorUse in a well-ventilated area. A respirator may be necessary for fine dusts.

Note: This information is based on safety data sheets for structurally similar compounds, which indicate potential for skin and eye irritation.

Operational Plan: Safe Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Procedural Steps:

  • Before handling, thoroughly wash hands and inspect all PPE for integrity.

  • Don clean, chemical-resistant gloves, a lab coat, and safety goggles.

  • Carefully weigh the desired amount of the compound on a tared weigh boat or paper. Avoid creating dust.

  • If dissolving, add the solid to the solvent slowly.

  • After handling, wash hands thoroughly with soap and water.[1]

3. Spill Response:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

  • Dispose of this compound and any contaminated materials in a designated hazardous waste container.[1]

  • All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

First Aid Measures

  • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Ensure the balance and surrounding work area are clean.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Place a clean, appropriately sized weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weigh boat. Record the exact weight.

  • Dissolution:

    • Transfer the weighed solid to a clean volumetric flask of the desired volume.

    • Using a funnel, carefully add the desired solvent (e.g., DMSO, DMF) to the flask, filling it to approximately half the final volume.

    • Gently swirl the flask to dissolve the solid. A sonicator may be used to aid dissolution.

  • Final Volume:

    • Once the solid is completely dissolved, add more solvent to bring the final volume to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by the compound's stability.

Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Spill or Exposure Spill or Exposure Perform Experiment->Spill or Exposure Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Safely Store Waste Safely Label Waste->Store Waste Safely Arrange for Pickup Arrange for Pickup Store Waste Safely->Arrange for Pickup Follow First Aid Follow First Aid Spill or Exposure->Follow First Aid Follow Spill Protocol Follow Spill Protocol Spill or Exposure->Follow Spill Protocol

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.